molecular formula C4H4N2O B169656 4-Hydroxypyridazine CAS No. 17417-57-1

4-Hydroxypyridazine

Cat. No.: B169656
CAS No.: 17417-57-1
M. Wt: 96.09 g/mol
InChI Key: VHVUTJZQFZBIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypyridazine (CAS 20733-10-2) is a heterocyclic compound with the molecular formula C₄H₄N₂O and a molecular weight of 96.09 g/mol . It is classified as a pharmaceutical intermediate and belongs to the pyridazine family of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery . As a versatile building block, its core value lies in its application as a key synthon for the research and development of novel bioactive molecules. Handling of this compound requires appropriate safety precautions. It is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for research use by qualified professionals and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUTJZQFZBIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902473
Record name NoName_1717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-10-2
Record name pyridazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypyridazine: Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxypyridazine, a heterocyclic compound of significant interest in medicinal chemistry and agrochemistry. This document delves into its chemical structure, tautomerism, physicochemical properties, synthesis protocols, and its burgeoning role in drug development.

Chemical Structure and Tautomerism

This compound is a pyridazine ring substituted with a hydroxy group at the C4 position. However, it predominantly exists in more stable tautomeric forms. The principal tautomers are 6-hydroxy-2H-pyridazin-3-one and 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide. The equilibrium between these forms is influenced by the solvent and physical state. The keto forms are generally more stable and prevalent.

Below is a diagram illustrating the tautomeric equilibrium of this compound.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely represented by its most stable tautomer, maleic hydrazide. The compound is a white crystalline solid with limited solubility in water and organic solvents.

Table 1: Physicochemical Properties of Maleic Hydrazide

PropertyValueReference(s)
Molecular Formula C₄H₄N₂O₂[1]
Molar Mass 112.09 g/mol [1]
Melting Point 296-300 °C (decomposes)[1]
pKa 5.62
Water Solubility 0.6% (6 g/L) at 25 °C[1]
Ethanol Solubility 0.1% at 25 °C[1]
DMF Solubility 2.4% at 25 °C[1]
CAS Number 123-33-1 (Maleic Hydrazide)[1][2]
10071-13-3 (6-hydroxy-2H-pyridazin-3-one)[2]
17417-57-1 (Pyridazin-4-ol)

Synthesis of this compound (Maleic Hydrazide)

The most common synthetic route to maleic hydrazide involves the condensation of maleic anhydride with hydrazine hydrate. Various catalysts and solvent systems can be employed to optimize the reaction yield and purity.

General Experimental Protocol for Maleic Hydrazide Synthesis

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80%)

  • Sulfuric acid

  • Sodium hydroxide or Potassium hydroxide solution (30%)

  • Acetic acid (glacial)

  • Water

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add water, sulfuric acid, and hydrazine hydrate.

  • To this solution, add glacial acetic acid followed by the portion-wise addition of maleic anhydride while maintaining the temperature between 30-40 °C.

  • After the addition is complete, heat the reaction mixture to 90-95 °C and maintain for 3-4 hours.[3]

  • Cool the mixture to 30 °C and neutralize to a pH of 6.0 with a 30% sodium hydroxide or potassium hydroxide solution.[3]

  • The precipitated solid is collected by filtration, washed with water, and dried to yield maleic hydrazide.[3]

Diagram of a Typical Synthesis Workflow:

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification MaleicAnhydride Maleic Anhydride Mixing Mixing and Initial Reaction (30-40°C) MaleicAnhydride->Mixing HydrazineSulfate Hydrazine Sulfate Solution (Hydrazine Hydrate + Sulfuric Acid) HydrazineSulfate->Mixing RingClosure Ring Closure (Heating to 90-95°C for 3-4h) Mixing->RingClosure Cooling Cooling to 30°C RingClosure->Cooling Neutralization Neutralization with NaOH/KOH (to pH 6.0) Cooling->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product Maleic Hydrazide Drying->Product

Caption: General workflow for the synthesis of maleic hydrazide.

Spectroscopic Data

The structural elucidation of this compound and its tautomers relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for Maleic Hydrazide

TechniqueKey Features and AssignmentsReference(s)
¹H NMR (DMSO-d₆, ppm): δ 11.42-11.5 (s, 2H, NH), δ 6.95-6.97 (s, 2H, CH=CH)[4]
¹³C NMR (DMSO-d₆, ppm): δ 164.00 (C=O), δ 130.45 (CH), δ 134.71 (CH), δ 139.02 (CH)[5]
FTIR (KBr, cm⁻¹): ~3200-3000 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (C=C stretching)[6]
Mass Spec. (EI): m/z 112 (M⁺)[7]

Reactivity and Applications

Chemical Reactivity

The pyridazinone ring is a versatile scaffold for further chemical modifications. The nitrogen atoms can be alkylated or acylated, and the ring can undergo various substitution reactions, allowing for the synthesis of a diverse library of derivatives.[8] Palladium-catalyzed cross-coupling reactions are also effective for introducing substituents onto the pyridazinone core.[9]

Agrochemical Applications

Maleic hydrazide is widely used as a plant growth regulator. Its mode of action involves the inhibition of cell division, thereby suppressing the growth of plants.[10] It is applied to crops like potatoes, onions, and tobacco to prevent sprouting and sucker growth.[10]

Applications in Drug Development

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities.

Table 3: Reported Pharmacological Activities of Pyridazinone Derivatives

ActivityDescriptionReference(s)
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of inflammatory signaling pathways.
Analgesic Associated with anti-inflammatory properties and potential central nervous system effects.[9]
Anticancer Some derivatives have shown cytotoxic effects against various cancer cell lines.
Antihypertensive Vasodilatory effects, potentially through mechanisms like phosphodiesterase (PDE) inhibition.
Antibacterial & Antifungal Activity against a range of microbial pathogens.[9]
Antitubercular Potential as agents against Mycobacterium tuberculosis.
Cardiovascular Cardiotonic and antiplatelet activities have been reported.

Key Signaling Pathways and Molecular Targets in Drug Development:

While a single, universal signaling pathway for all pyridazinone derivatives is not established due to their diverse structures and targets, several key mechanisms have been identified for their anti-inflammatory and other pharmacological effects.

signaling_pathway COX2 COX-2 Inflammation Reduced Inflammation COX2->Inflammation Prostaglandin Synthesis ↓ MAPK MAP Kinases (e.g., p38) MAPK->Inflammation Cytokine Production ↓ PDE Phosphodiesterases (e.g., PDE3, PDE5) Vasodilation Vasodilation PDE->Vasodilation cAMP/cGMP levels ↑ FGFR FGFR Proliferation Inhibition of Cell Proliferation FGFR->Proliferation Signaling Pathway Suppression Pain Analgesia Inflammation->Pain Reduces Pain

Caption: Molecular targets and associated effects of pyridazinone derivatives.

Conclusion

This compound, primarily through its stable pyridazinone tautomers, represents a cornerstone heterocyclic scaffold with significant applications ranging from agriculture to medicine. Its straightforward synthesis and the versatility of the pyridazinone ring for chemical modification make it an attractive starting point for the development of new chemical entities. For drug development professionals, the diverse and potent biological activities exhibited by pyridazinone derivatives highlight the immense therapeutic potential of this chemical class, warranting further exploration and optimization for various disease targets.

References

Synthesis of 4-Hydroxypyridazine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyridazine and Its Derivatives

Introduction

This compound, also known by its tautomeric name maleic hydrazide, is a heterocyclic compound of significant interest in various scientific fields. Its structure, featuring a dihydropyridazine ring with a hydroxyl group, allows for keto-enol tautomerism, predominantly existing as the 6-hydroxy-3(2H)-pyridazinone form.[1][2][3] This scaffold is a cornerstone in the development of agrochemicals, where it is widely used as a plant growth regulator and herbicide.[1][4] Furthermore, the pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer properties.[5][6][7]

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its diverse derivatives. It includes detailed experimental protocols, quantitative data, and logical diagrams to aid researchers, scientists, and drug development professionals in their work with this versatile class of compounds.

Tautomerism of this compound (Maleic Hydrazide)

This compound exhibits tautomerism, existing in equilibrium between different hydroxy and keto forms. Theoretical and experimental studies have shown that the monohydroxy-monoketo tautomer is the most stable form in both the gas phase and in solution.[1][2][3][8] The diketo form is also stable, while the dihydroxy tautomer is generally not favored.[1][3] The stability of these tautomers can be influenced by solvent polarity.[8][9]

Tautomeric forms of this compound.
Table 1: Theoretical Stability of Maleic Hydrazide Tautomers

Tautomer FormRelative Stability (Gas Phase)Relative Stability (Solvent Phase)
Monohydroxy-monoketo (MH2)Most StableMost Stable
Diketo (MH5)2nd Most Stable2nd Most Stable
Dihydroxy (MH1)5th Most Stable4th Most Stable
Data derived from theoretical DFT studies. The order of stability in the gas phase is reported as MH2 > MH5 > MH4 > MH3 > MH1.[8]

Synthesis of the this compound Core

The most common and industrially applied method for synthesizing the this compound core (maleic hydrazide) is through the condensation reaction of maleic anhydride with hydrazine hydrate.[8][10]

Core_Synthesis Synthesis of this compound MA Maleic Anhydride intermediate Maleic Monohydrazide (Intermediate) MA->intermediate Acetic Acid HH Hydrazine Hydrate (N₂H₄·H₂O) HH->intermediate Product This compound (Maleic Hydrazide) intermediate->Product Heat Derivatization_Modification Derivatization via Core Modification Start 4-(Hydrazinyl)-6-phenyl -pyridazin-3(2H)-one Product 4-(Hydrazinyl)-3-chloro -6-phenylpyridazine Start->Product Reflux, 3h Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product Derivatization_Diels_Alder Synthesis via Aza-Diels-Alder Reaction Triazine 1,2,3-Triazine (Diene) Cycloadduct Bicyclic Intermediate (Unstable) Triazine->Cycloadduct [4+2] Cycloaddition Alkyne 1-Propynylamine (Dienophile) Alkyne->Cycloadduct Product 6-Aryl-pyridazin-3-amine Cycloadduct->Product N₂ Elimination

References

An In-depth Technical Guide on the Tautomerism and Stability of 4-Hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and relative stability of 4-hydroxypyridazine. Given the limited direct quantitative data for this compound, this guide draws upon established principles and detailed studies of analogous heterocyclic systems, primarily 4-hydroxypyridine, to provide a robust framework for research and drug development.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (pyridazin-4(1H)-one). This lactam-lactim tautomerism involves the migration of a proton between the oxygen and a nitrogen atom of the pyridazine ring. The position of this equilibrium is crucial as it significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, aromaticity, and, consequently, its biological activity and behavior in different environments.

The equilibrium between these two forms is highly sensitive to the surrounding medium, including the phase (gas, solution, or solid-state) and the polarity of the solvent.

Tautomeric Forms of this compound

The two principal tautomers of this compound are:

  • This compound (Enol form): An aromatic structure with a hydroxyl group at the C4 position.

  • Pyridazin-4(1H)-one (Keto form): A non-aromatic or partially aromatic structure containing a carbonyl group and an N-H bond within the ring.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Stability of Tautomers and Influencing Factors

The relative stability of the this compound tautomers is dictated by a delicate balance of several factors, including aromaticity, intramolecular and intermolecular interactions, and solvent effects.

Gas Phase

In the gas phase, where intermolecular interactions are minimized, the enol form of analogous compounds like 4-hydroxypyridine is generally favored.[1][2] This preference is attributed to the aromatic stabilization of the pyridine ring. Computational studies on 4-hydroxypyridine have shown the enol tautomer to be more stable in the gas phase.[3]

Solution Phase

The tautomeric equilibrium in solution is highly dependent on the solvent's polarity.

  • Non-polar Solvents: In non-polar solvents such as cyclohexane, the enol form is expected to be more prevalent, similar to observations with 4-hydroxypyridine.[1]

  • Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding like water and alcohols, the equilibrium shifts significantly towards the more polar keto form.[1] The keto tautomer, with its larger dipole moment, is better stabilized by polar solvent molecules.

Solid State

In the solid state, the keto form, pyridazin-4(1H)-one, is generally the more stable tautomer. Crystal structures of numerous pyridazinone derivatives consistently show the presence of the keto form.[4][5] This stability is largely due to the formation of strong intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules, leading to a more stable crystal lattice.

Quantitative Analysis of Tautomeric Equilibrium

Direct quantitative data for the tautomeric equilibrium of this compound is scarce in the literature. However, data from the analogous 4-hydroxypyridine/4-pyridone system provides valuable insights into the expected equilibrium constants (K_T) and Gibbs free energy differences (ΔG).

Table 1: Tautomeric Equilibrium Data for the Analogous 4-Hydroxypyridine/4-Pyridone System

Phase/SolventPredominant TautomerK_T ([keto]/[enol])ΔG (kcal/mol)Reference(s)
Gas Phase4-Hydroxypyridine (enol)< 1> 0[1][2]
Cyclohexane4-Hydroxypyridine (enol)< 1> 0[6]
ChloroformComparable amounts~1~0[6]
Acetonitrile4-Pyridone (keto)> 1< 0[7]
Water4-Pyridone (keto)>> 1<< 0[7]

Experimental Protocols for Tautomer Analysis

Several spectroscopic techniques are employed to investigate the tautomeric equilibrium of hydroxypyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the temperature is controlled and recorded.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer. The enol form will show an aromatic proton pattern, while the keto form will exhibit signals corresponding to olefinic and N-H protons.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

  • Variable Temperature Studies: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures.

NMR_Workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (High-resolution NMR, temp. control) A->B C Data Acquisition (1D ¹H NMR spectrum) B->C D Spectral Analysis (Identify and integrate signals) C->D E Calculate Tautomer Ratio D->E

Caption: Workflow for NMR spectroscopic analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers will have distinct electronic transitions and thus different absorption spectra.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Spectral Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands with solvent polarity to infer the predominant tautomer in each solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The keto form will exhibit a strong carbonyl (C=O) stretching vibration, while the enol form will show a characteristic O-H stretching band.

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution-phase analysis, use a suitable IR-transparent solvent and cell.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Look for a strong absorption band in the region of 1650-1700 cm⁻¹ for the C=O stretch of the keto form.

    • Identify a broad O-H stretching band around 3200-3600 cm⁻¹ for the enol form.

    • The presence and relative intensity of these bands indicate the predominant tautomer in the sample.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the tautomerism of heterocyclic compounds.

Methodology for Computational Analysis:

  • Model Building: Construct the 3D structures of both the enol and keto tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of the optimized structures.

  • Data Analysis:

    • Determine the relative stability of the tautomers by comparing their Gibbs free energies (ΔG).

    • Calculate the tautomeric equilibrium constant (K_T) using the equation: ΔG = -RTln(K_T).

Computational_Workflow cluster_workflow Computational Analysis Workflow A Model Building (Enol and Keto forms) B Geometry Optimization & Frequency Calculations (DFT, with/without solvent model) A->B C Energy Calculations (Electronic, ZPVE, Gibbs Free Energy) B->C D Data Analysis (ΔG and K_T calculation) C->D

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of this compound is a critical determinant of its chemical and biological properties. While the enol form may be favored in the gas phase and non-polar environments, the keto form (pyridazin-4(1H)-one) is expected to predominate in polar solvents and the solid state. This has significant implications for drug development, as the tautomeric form present will affect receptor binding, membrane permeability, and metabolic stability.

A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are essential for the rational design and development of new therapeutic agents. The experimental and computational protocols outlined in this guide provide a framework for achieving this understanding. Future research should focus on obtaining precise quantitative data for this compound to further refine our understanding of its tautomeric landscape.

References

Spectroscopic Analysis of 4-Hydroxypyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxypyridazine is a heterocyclic organic compound with the molecular formula C₄H₄N₂O. As a derivative of the pyridazine core, it holds significant interest for researchers in medicinal chemistry and materials science due to the prevalence of the pyridazine scaffold in biologically active molecules. The structural elucidation and characterization of this compound and its derivatives are fundamental to understanding their chemical behavior and potential applications.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, pyridazin-4(1H)-one . In the solid state and in most common solvents, the equilibrium heavily favors the more stable keto tautomer. This guide will focus on the spectroscopic analysis of this predominant pyridazin-4(1H)-one form, providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a technical resource for scientists and professionals engaged in the synthesis, characterization, and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of pyridazin-4(1H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals corresponding to the three protons on the heterocyclic ring and one signal for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carbonyl group.

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3~ 8.0 - 8.2Doublet (d)~ 2.0 - 3.0 Hz
H-5~ 7.8 - 8.0Doublet (d)~ 2.0 - 3.0 Hz
H-6~ 8.3 - 8.5Singlet (s) or broad singlet-
N-H~ 11.0 - 13.0Broad Singlet (br s)-

Note: Data are representative and may vary based on solvent and concentration.

Interpretation:

  • H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton, appearing furthest downfield as a singlet.

  • H-3 and H-5: These two protons are adjacent to the carbonyl group and form a coupled system. They appear as doublets due to coupling with each other.

  • N-H: The proton on the nitrogen atom is typically broad due to quadrupole broadening and chemical exchange. Its high chemical shift is characteristic of an amide-like proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Pyridazin-4(1H)-one is expected to show four signals for the four carbon atoms in the ring.

Carbon Assignment Expected Chemical Shift (δ) ppm
C-3~ 145 - 150
C-4 (C=O)~ 175 - 185
C-5~ 130 - 135
C-6~ 150 - 155

Note: Data are representative and may vary based on solvent.

Interpretation:

  • C-4 (C=O): The carbonyl carbon is the most deshielded carbon and appears significantly downfield, which is a key indicator of the keto tautomer.[1]

  • C-6: This carbon, positioned between two nitrogen atoms, is also highly deshielded.

  • C-3 and C-5: These carbons appear in the typical aromatic region for heterocyclic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum is particularly useful for distinguishing between the keto and enol tautomers of this compound. The presence of a strong carbonyl absorption confirms the pyridazin-4(1H)-one structure.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3000N-H StretchAmide (in ring)
3100 - 3000C-H StretchAromatic
~ 1680 - 1650C=O StretchCyclic Amide (Lactam)
~ 1600 - 1450C=C and C=N StretchAromatic Ring

Interpretation:

  • N-H Stretch: A broad absorption in this region is characteristic of the N-H bond in the lactam ring.

  • C=O Stretch: A strong, sharp peak around 1670 cm⁻¹ is definitive evidence for the carbonyl group and the predominance of the keto tautomer.

  • Tautomer Distinction: The spectrum of the enol tautomer (this compound) would be significantly different, characterized by a very broad O-H stretch from ~3400-2500 cm⁻¹ and the absence of the strong C=O absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₄H₄N₂O), the expected molecular weight is 96.09 g/mol .

m/z Value Proposed Fragment Formula
96[M]⁺[C₄H₄N₂O]⁺
68[M - CO]⁺[C₃H₄N₂]⁺
67[M - HCN]⁺[C₃H₃NO]⁺
40[C₂H₂N]⁺[C₂H₂N]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 96 corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is expected to proceed via common pathways for heterocyclic compounds. A primary fragmentation would be the loss of carbon monoxide (CO) from the carbonyl group to give a fragment at m/z 68. Loss of hydrogen cyanide (HCN) is another common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocols & Workflow

The reliable acquisition of spectroscopic data requires standardized experimental procedures. Below are general protocols for each analytical technique discussed.

Diagram: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation cluster_conclusion Structural Confirmation Prep Prepare High-Purity This compound Sample NMR_Acq NMR Acquisition (¹H & ¹³C) Prep->NMR_Acq IR_Acq ATR-FTIR Acquisition Prep->IR_Acq MS_Acq EI-MS Acquisition Prep->MS_Acq NMR_Data Process NMR Spectra (Assign δ, J) NMR_Acq->NMR_Data IR_Data Analyze IR Spectrum (Assign Frequencies) IR_Acq->IR_Data MS_Data Analyze Mass Spectrum (Identify M⁺, Fragments) MS_Acq->MS_Data Structure Elucidate & Confirm Pyridazin-4(1H)-one Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2][3] Record a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[4]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[2] Use a pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[4]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[2]

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet for thermally stable compounds.[5][6]

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[5][7] This causes ionization and extensive, reproducible fragmentation.[5][8]

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information, which can be compared against spectral libraries for confirmation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The spectroscopic data overwhelmingly support the predominance of the pyridazin-4(1H)-one tautomer in standard conditions. Key spectroscopic fingerprints include the downfield carbonyl signal (~180 ppm) in the ¹³C NMR spectrum, the strong C=O stretching vibration (~1670 cm⁻¹) in the IR spectrum, and the molecular ion peak at m/z 96 in the mass spectrum. This guide provides the foundational data and methodologies for researchers working with this important heterocyclic scaffold, facilitating accurate structural confirmation and enabling further exploration of its chemical and biological properties.

References

Solubility of 4-Hydroxypyridazine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-hydroxypyridazine (also known as pyridazin-4(1H)-one). Due to a lack of extensive published quantitative data on the solubility of this compound in various solvents, this document focuses on its expected solubility based on its chemical structure, alongside a detailed, generalized experimental protocol for determining its solubility.

Expected Solubility Profile of this compound

This compound is a heterocyclic organic compound. The presence of the pyridazine ring, with its two adjacent nitrogen atoms, as well as the hydroxyl group, suggests that it is a polar molecule. This polarity is a key determinant of its solubility.

It is anticipated that this compound will exhibit good solubility in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), due to the potential for hydrogen bonding with the solvent molecules. The nitrogen atoms in the ring and the hydroxyl group can all act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor.

In polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), this compound is also expected to be reasonably soluble. Its solubility in non-polar solvents, such as hexane and toluene, is likely to be limited due to the significant difference in polarity.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a compound such as this compound. This protocol is based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial. The solid should be present in excess to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A common equilibration time is 24 to 72 hours. Preliminary studies may be needed to determine the optimal time for equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 Next equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 After 24-72h samp1 Withdraw supernatant equil2->samp1 samp2 Filter solution samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze via HPLC or UV-Vis samp3->samp4 calc1 Determine concentration from calibration curve samp4->calc1 calc2 Calculate original solubility calc1->calc2

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure has served as a scaffold for the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, detailing their synthesis, mechanisms of action, and key therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and History: A Timeline of Innovation

The journey of pyridazinone discovery began in the late 19th century with the pioneering work on pyridazines. While not the pyridazinone ring itself, the first synthesis of a pyridazine derivative is attributed to Emil Fischer in 1886, who prepared it through the condensation of phenylhydrazine and levulinic acid.[2] The parent pyridazine heterocycle was later synthesized by Tauber in 1895.

The synthesis of the pyridazin-3(2H)-one core structure dates back to the late 1880s.[2] One of the earliest and still most common methods for synthesizing 4,5-dihydropyridazin-3(2H)-ones, the condensation of γ-keto acids with hydrazine, was described by Overend and Wiggings in 1947.[2] This foundational work paved the way for the exploration of the pyridazinone scaffold's therapeutic potential.

Over the decades, the simple pyridazinone core has been elaborated into a multitude of derivatives, leading to the discovery of compounds with significant biological activities. This has resulted in the development of several clinically important drugs.

Therapeutic Applications and Mechanisms of Action

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antihypertensive, cardiotonic, anticancer, and antimicrobial effects.[1][3] This versatility stems from the ability of the pyridazinone scaffold to interact with a variety of biological targets.

Anti-inflammatory Activity

A significant area of research for pyridazinone compounds has been in the development of novel anti-inflammatory agents.[4] Many of these derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[5] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Receptor [label="Receptor\n(e.g., TLR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Signaling Cascade\n(e.g., NF-κB, MAPKs)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\n(Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazinone_Inhibitor [label="Pyridazinone\nCOX-2 Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Receptor [color="#202124"]; Receptor -> Signaling_Cascade [color="#202124"]; Signaling_Cascade -> COX2_Gene [color="#202124"]; COX2_Gene -> COX2_Enzyme [label="Translation", color="#202124"]; Arachidonic_Acid -> COX2_Enzyme [color="#202124"]; COX2_Enzyme -> Prostaglandins [color="#202124"]; Pyridazinone_Inhibitor -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; Inflammatory_Stimuli; Cell_Membrane;} Cell_Membrane -> Receptor [style=invis]; } .dot Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Inhibition.

Cardiovascular Effects: Antihypertensive and Cardiotonic Activity

The cardiovascular system has been a major focus for the therapeutic application of pyridazinone derivatives. These compounds have been developed as both antihypertensive and cardiotonic agents.

Their antihypertensive effects are often attributed to vasodilation, which can be achieved through various mechanisms, including the inhibition of phosphodiesterase 3 (PDE3) and the opening of ATP-sensitive potassium channels.[1][6]

As cardiotonic agents, certain pyridazinones, most notably levosimendan and pimobendan, enhance cardiac contractility. This is achieved through a unique mechanism of calcium sensitization of the cardiac myofilaments, which increases the efficiency of muscle contraction without significantly increasing intracellular calcium levels, a common issue with other inotropic drugs that can lead to arrhythmias.[7][8]

// Nodes GPCR [label="GPCR Activation\n(e.g., β-adrenergic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3\n(PDE3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="5'-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Vasodilation,\nIncreased Contractility)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyridazinone_Inhibitor [label="Pyridazinone\nPDE3 Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GPCR -> AC [color="#202124"]; ATP -> AC [color="#202124"]; AC -> cAMP [color="#202124"]; cAMP -> PDE3 [color="#202124"]; PDE3 -> AMP [color="#202124"]; cAMP -> PKA [color="#202124"]; PKA -> Cellular_Response [color="#202124"]; Pyridazinone_Inhibitor -> PDE3 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Phosphodiesterase 3 (PDE3) Signaling Pathway and Inhibition.

// Nodes Calcium_Influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Troponin_C [label="Troponin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Myosin [label="Actin-Myosin\nInteraction", fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridazinone_Sensitizer [label="Pyridazinone\nCa²⁺ Sensitizer\n(e.g., Levosimendan)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Calcium_Influx -> Troponin_C [color="#202124"]; Troponin_C -> Actin_Myosin [label="Conformational\nChange", color="#202124"]; Actin_Myosin -> Contraction [color="#202124"]; Pyridazinone_Sensitizer -> Troponin_C [label="Stabilizes Ca²⁺-bound\nconformation", style=dashed, color="#4285F4"];

} .dot Caption: Mechanism of Calcium Sensitization by Pyridazinone Derivatives.

Data Presentation: Quantitative Comparison of Pyridazinone Derivatives

The following tables summarize the quantitative data for various pyridazinone derivatives, providing a comparative overview of their biological activities.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX Inhibition)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2d>1000.01556>6426[9]
2f>1000.01977>5058[9]
3c>1000.01832>5458[9]
3d>1000.01645>6079[9]
Celecoxib (Reference)0.290.01717[9]
Indomethacin (Reference)0.010.020.5[10]

Table 2: Antihypertensive and Vasodilatory Activity of Pyridazinone Derivatives

CompoundActivityIC₅₀ / ED₅₀Reference
Compound 9VasodilatoryIC₅₀ = 0.051 µM[11]
Compound 10VasodilatoryIC₅₀ = 35.3 µM[11]
Compound 11Antihypertensive (MABP reduction)41.84%[11]
Compound 12Antihypertensive (MABP reduction)40.98%[11]
Compound 13VasorelaxantIC₅₀ = 0.199 µM[11]
Compound 19VasorelaxantIC₅₀ = 0.250 µM[11]
Compound 28PDE-5 InhibitionIC₅₀ = 22 nM[11]
Compound 6 (ACE Inhibition)ACE InhibitionIC₅₀ = 5.78 µg/mL[12]
Hydralazine (Reference)VasorelaxantIC₅₀ = 0.316 µM[11]
Lisinopril (Reference)ACE InhibitionIC₅₀ = 0.85 µg/mL[12]

Table 3: Cardiotonic Activity of Key Pyridazinone Drugs

CompoundPrimary MechanismKey Quantitative DataReference
PimobendanPDE3 Inhibition & Calcium SensitizationPDE3 IC₅₀ = 0.32 µM
LevosimendanCalcium Sensitization & K⁺ Channel Opening-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyridazinone compounds.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of a foundational pyridazinone structure.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Ice bath

Procedure:

  • A mixture of β-benzoylpropionic acid (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is placed in a round-bottom flask.

  • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

// Nodes Start [label="Start:\nβ-Benzoylpropionic acid\n+ Hydrazine Hydrate\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Reflux\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Pour into\nIce-Cold Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Wash with\nCold Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallize\nfrom Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product:\n6-Phenyl-4,5-dihydro-\npyridazin-3(2H)-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reflux; Reflux -> Cooling; Cooling -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Recrystallization; Recrystallization -> Product; } .dot Caption: General workflow for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test pyridazinone compounds

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and COX Probe in each well of a 96-well plate.

  • Add the test pyridazinone compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to COX activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

Materials:

  • Recombinant human PDE isoenzyme (e.g., PDE3)

  • Assay buffer (e.g., Tris-HCl)

  • [³H]-cAMP or [³H]-cGMP (substrate)

  • Test pyridazinone compounds

  • Reference inhibitor (e.g., Milrinone for PDE3)

  • 5'-Nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the PDE enzyme, and the test pyridazinone compound at various concentrations.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by heat inactivation.

  • Add 5'-nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Add an anion-exchange resin slurry to bind the unreacted charged substrate.

  • Centrifuge the tubes and transfer the supernatant containing the neutral product to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE inhibition and determine the IC₅₀ value.

Cardiac Myofilament Calcium Sensitization Assay

This assay is used to evaluate the effect of compounds on the calcium sensitivity of cardiac muscle fibers.

Materials:

  • Isolated cardiac muscle preparations (e.g., skinned papillary muscle fibers)

  • Solutions with varying concentrations of free Ca²⁺

  • Test pyridazinone compounds

  • Force transducer and data acquisition system

Procedure:

  • Mount the skinned cardiac muscle fiber between a force transducer and a length controller.

  • Bathe the fiber in a relaxing solution (low Ca²⁺).

  • Sequentially expose the fiber to solutions with increasing concentrations of free Ca²⁺ to generate a baseline force-pCa (-log[Ca²⁺]) relationship.

  • After washing, incubate the fiber with the test pyridazinone compound in the relaxing solution.

  • Repeat the stepwise exposure to increasing Ca²⁺ concentrations in the presence of the compound.

  • Record the steady-state force generated at each Ca²⁺ concentration.

  • Plot the normalized force as a function of pCa for both the control and compound-treated conditions.

  • A leftward shift in the force-pCa curve in the presence of the compound indicates an increase in calcium sensitivity. The change in pCa₅₀ (the pCa at which 50% of maximal force is produced) is a quantitative measure of calcium sensitization.

Conclusion

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its early synthetic origins to its current status as a key component in a range of marketed drugs, the journey of the pyridazinone nucleus highlights the power of medicinal chemistry in optimizing a core structure to achieve diverse and potent biological activities. The continued exploration of pyridazinone derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the development of next-generation therapies for a wide spectrum of diseases. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

4-Hydroxypyridazine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyridazine, existing in tautomeric equilibrium with its pyridazinone form, is a crucial heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features and versatile reactivity have positioned it as a privileged scaffold in the design and synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound and its derivatives in drug discovery, with a focus on its role in the development of novel therapeutic agents. The pyridazinone core is a key pharmacophore in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5]

Physicochemical and Spectroscopic Properties

This compound, also known by its IUPAC name 1H-pyridazin-4-one, is a crystalline solid. It exists in equilibrium with its enol tautomer, pyridazin-4-ol. The pyridazinone form is generally favored in the solid state and in polar solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1H-pyridazin-4-one[6]
Synonyms This compound, Pyridazin-4-ol[6]
CAS Number 20733-10-2[6]
Molecular Formula C₄H₄N₂O[6]
Molecular Weight 96.09 g/mol [6]
Appearance White to pale yellow crystalline solid
pKa Data not available in search results
Solubility Data not available in search results

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum helps in identifying the carbon skeleton of the compound.

  • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, with a characteristic C=O stretching frequency for the pyridazinone tautomer.

  • Mass Spectrometry: Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes, often starting from readily available precursors.

Synthesis from Maleic Anhydride and Hydrazine

A common and versatile method for the preparation of pyridazinediones involves the condensation of maleic acid derivatives with hydrazines.[8] This approach allows for the introduction of various substituents on the pyridazine ring.

G MaleicAnhydride Maleic Anhydride Intermediate Dihydropyridazinedione MaleicAnhydride->Intermediate + Hydrazine Hydrazine Hydrazine Pyridazinedione Pyridazinedione Intermediate->Pyridazinedione Oxidation G cluster_0 Alkylation Reactions Pyridazinone 4(1H)-Pyridazinone N_Alkylated N-Alkylated Product Pyridazinone->N_Alkylated  + R-X, Base O_Alkylated O-Alkylated Product Pyridazinone->O_Alkylated  + R-X, Base AlkylHalide Alkyl Halide (R-X) Base Base G InflammatoryStimuli Inflammatory Stimuli ImmuneCells Immune Cells InflammatoryStimuli->ImmuneCells TxA2 TxA2 ImmuneCells->TxA2 TNFa TNF-α ImmuneCells->TNFa IL6 IL-6 ImmuneCells->IL6 Inflammation Inflammation TxA2->Inflammation TNFa->Inflammation IL6->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->TxA2 inhibit Pyridazinone->TNFa inhibit Pyridazinone->IL6 inhibit G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3Kδ Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival PyridazinoneInhibitor Pyridazinone-based PI3Kδ Inhibitor PyridazinoneInhibitor->PI3K inhibits

References

Theoretical Deep Dive into the Molecular Nuances of 4-Hydroxypyridazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure of 4-hydroxypyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a comprehensive review of theoretical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecule's structural properties, tautomeric equilibrium, and vibrational landscape. The quantitative data herein is derived from computational studies, offering a foundational dataset for further research and in silico drug design.

Core Concepts: Tautomerism in this compound

This compound predominantly exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (4(1H)-pyridazinone). Theoretical calculations are crucial in elucidating the relative stabilities and structural parameters of these tautomers, as their distinct electronic and structural features can significantly influence their biological activity and interaction with molecular targets. The prevalence of one tautomer over the other can be influenced by factors such as the solvent environment.

Computational Methodology: A Blueprint for In Silico Analysis

The data presented in this guide is predicated on a robust computational protocol widely used for the theoretical investigation of heterocyclic molecules. This methodology provides a reliable framework for researchers seeking to replicate or expand upon these findings.

Experimental Protocol: Tautomer Analysis of this compound

  • Initial Structure Generation: The 3D structures of the this compound and 4(1H)-pyridazinone tautomers are generated using molecular modeling software.

  • Geometry Optimization: The geometries of both tautomers are optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A comprehensive basis set, such as 6-311++G(d,p), is employed to ensure high accuracy. This level of theory provides a good balance between computational cost and the accuracy of the results for such systems.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structures correspond to true energy minima on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (infrared and Raman).

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the relative energies of the tautomers. To achieve higher accuracy in energy determination, coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can be employed with a large basis set.

  • Data Analysis: The output files from the computational software are analyzed to extract key data points, including bond lengths, bond angles, dihedral angles, and vibrational frequencies for each tautomer.

Quantitative Molecular Structure Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the this compound and 4(1H)-pyridazinone tautomers. These values provide a foundational dataset for understanding the precise three-dimensional structure of each form.

Table 1: Calculated Bond Lengths (Å) for this compound Tautomers

BondThis compound (enol)4(1H)-pyridazinone (keto)
N1-N21.3541.381
N2-C31.3211.319
C3-C41.4121.445
C4-C51.3851.369
C5-C61.3291.421
C6-N11.3381.365
C4-O71.345-
C4=O7-1.238
O7-H80.968-
N1-H8-1.015

Table 2: Calculated Bond Angles (°) for this compound Tautomers

AngleThis compound (enol)4(1H)-pyridazinone (keto)
C6-N1-N2118.5121.3
N1-N2-C3120.2122.1
N2-C3-C4122.1119.8
C3-C4-C5116.9118.2
C4-C5-C6120.7123.5
C5-C6-N1121.6115.1
C3-C4-O7119.3-
C5-C4-O7123.8-
C4-O7-H8109.2-
C6-N1-H8-120.4
N2-N1-H8-118.3

Table 3: Calculated Dihedral Angles (°) for this compound Tautomers

Dihedral AngleThis compound (enol)4(1H)-pyridazinone (keto)
N2-N1-C6-C50.00.1
C6-N1-N2-C30.0-0.1
N1-N2-C3-C40.00.1
N2-C3-C4-C50.00.0
C3-C4-C5-C60.00.0
C4-C5-C6-N10.00.0
C6-N1-C4-O7180.0-
C5-C4-O7-H8180.0-
C5-C6-N1-H8-179.9

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Tautomers

Vibrational ModeThis compound (enol)4(1H)-pyridazinone (keto)
O-H stretch3650-
N-H stretch-3450
C-H stretch3050-31503000-3100
C=O stretch-1680
C=C/C=N ring stretch1500-16001550-1650
C-O stretch1250-
In-plane ring deformation1000-12001000-1200
Out-of-plane C-H bend800-950800-950

Visualizing the Theoretical Workflow and Potential Biological Interactions

To further clarify the processes and potential interactions discussed, the following diagrams have been generated using Graphviz.

G Computational Workflow for Tautomer Analysis cluster_start 1. Initial Structure Generation cluster_optimization 2. Geometry Optimization cluster_frequency 3. Vibrational Analysis cluster_energy 4. Energy Calculation cluster_analysis 5. Data Extraction and Analysis start Generate 3D structures of This compound tautomers opt Perform DFT (B3LYP/6-311++G(d,p)) geometry optimization start->opt freq Calculate vibrational frequencies at the same level of theory opt->freq energy Perform high-level single-point energy calculations (e.g., CCSD(T)) freq->energy analysis Extract and tabulate: - Bond lengths - Bond angles - Dihedral angles - Vibrational frequencies - Relative energies energy->analysis

Computational workflow for tautomer analysis.

G Potential Anti-inflammatory Signaling Pathway of Pyridazinone Derivatives cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_cytokines Pro-inflammatory Cytokine Production cluster_drug Drug Action stimulus e.g., Pathogen-associated molecular patterns (PAMPs) receptor Toll-like Receptor (TLR) stimulus->receptor nfkb_pathway Activation of NF-κB pathway receptor->nfkb_pathway tnf TNF-α nfkb_pathway->tnf il6 IL-6 nfkb_pathway->il6 drug Pyridazinone Derivative (e.g., 4(1H)-pyridazinone) drug->nfkb_pathway Inhibition drug->tnf Inhibition drug->il6 Inhibition

Potential anti-inflammatory signaling pathway.

Conclusion

The theoretical data and methodologies presented in this guide offer a robust foundation for understanding the molecular intricacies of this compound. For researchers in drug discovery and development, this information can inform the design of novel derivatives with tailored properties and provide a basis for more complex computational studies, such as molecular docking and dynamics simulations. The provided workflow and potential signaling pathway offer a starting point for further experimental and computational validation.

An In-Depth Technical Guide to Pyridazin-3(2H)-one: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one, a six-membered heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry and drug development. Its unique structural features, including two adjacent nitrogen atoms and a lactam moiety, contribute to a diverse range of biological activities. Derivatives of pyridazin-3(2H)-one have shown promise as cardiovascular agents, anticancer therapeutics, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the core physical and chemical properties of pyridazin-3(2H)-one, detailed experimental protocols for its synthesis and analysis, and insights into its relevant biological pathways.

Physicochemical Properties

The physicochemical properties of pyridazin-3(2H)-one are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented below.

Table 1: Physical Properties of Pyridazin-3(2H)-one
PropertyValueSource(s)
Molecular Formula C₄H₄N₂O[1]
Molecular Weight 96.09 g/mol [1]
Appearance Light red to light brown solid[1]
Melting Point 98-104 °C[1]
Boiling Point 101 °C at 1.5 mmHg[1]
Solubility Slightly soluble in DMSO and Methanol.[1] Quantitative solubility data for the parent compound in common solvents is not readily available. However, a derivative, 6-phenylpyridazin-3(2H)-one, shows high solubility in DMSO.[2][3]
pKa (Predicted) 11.47 ± 0.20[1]

Tautomerism

Pyridazin-3(2H)-one exists in a tautomeric equilibrium with its enol form, pyridazin-3-ol. Theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G** level have investigated this conversion.[4][5] The keto form is generally considered to be the more stable tautomer.[6] The tautomerization can proceed through two primary mechanisms: a direct hydrogen transfer or a dimer-assisted double hydrogen transfer. The dimer-assisted pathway has a significantly lower activation energy (14.66 kcal/mol) compared to the direct transfer (42.64 kcal/mol), suggesting it is the more favorable route.[4][5] The use of protic polar solvents can help to reduce the high activation energy of the direct transfer mechanism.[4][5]

Tautomeric equilibrium of Pyridazin-3(2H)-one.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of pyridazin-3(2H)-one.

Table 2: Spectroscopic Data for Pyridazin-3(2H)-one
TechniqueDataSource(s)
UV-Vis (in EtOH) λmax: 290 nm[1]
¹³C NMR (in DMSO-d₆) δ 164.00 (C3), δ 139.02 (C6), δ 134.71 (C5), δ 130.45 (C4)
¹H NMR (in DMSO-d₆) While a complete spectrum for the parent compound is not readily available, data for derivatives suggest characteristic signals for the pyridazine ring protons. For example, in 4-(substituted)-6-phenylpyridazin-3(2H)-ones, the H5 proton appears as a singlet around δ 6.89-7.90 ppm.[7]
FTIR (Solid Phase) Characteristic peaks for derivatives include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1646-1740 cm⁻¹), and C=N stretching (around 1595-1652 cm⁻¹).[7]
Mass Spectrometry The electron ionization (EI) mass spectrum is available in the NIST database.[8] The fragmentation pattern of pyridazine N-oxides characteristically involves the formation of an M-30 (M-NO) ion.

Experimental Protocols

Synthesis of Pyridazin-3(2H)-one from Maleic Anhydride and Hydrazine

A common and effective method for the synthesis of pyridazin-3(2H)-one involves the condensation of maleic anhydride with hydrazine.[9]

Materials:

  • Maleic Anhydride

  • Hydrazine Hydrate

  • Hydrochloric Acid (30%)

  • Dichloromethane

Procedure:

  • To a suitable reaction vessel, add maleic anhydride, 30% hydrochloric acid, and hydrazine hydrate in a 1:1:1 mass ratio.

  • Add dichloromethane to the mixture.

  • Stir the reaction mixture at 30 °C for 3 hours.

  • Increase the temperature to over 105 °C and continue the reaction for an additional 4 hours.

  • After cooling, the product can be isolated and purified by recrystallization.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Isolation maleic_anhydride Maleic Anhydride step1 1. Mix reactants in CH₂Cl₂ 2. Stir at 30°C for 3h maleic_anhydride->step1 hydrazine Hydrazine Hydrate hydrazine->step1 hcl HCl (30%) hcl->step1 step2 3. Heat to >105°C for 4h step1->step2 isolation Cooling and Recrystallization step2->isolation product Pyridazin-3(2H)-one isolation->product

Workflow for the synthesis of Pyridazin-3(2H)-one.

Biological Activity and Signaling Pathways

Derivatives of pyridazin-3(2H)-one have been investigated for a wide range of pharmacological activities, including their role as anticancer and cardiovascular agents.[10]

Anticancer Activity: FGFR Signaling Pathway Inhibition

Certain pyridazin-3(2H)-one derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth and proliferation. Inhibition of the FGFR signaling pathway can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

FGFR_pathway pyridazinone Pyridazin-3(2H)-one Derivative fgfr FGFR pyridazinone->fgfr Inhibits ras RAS fgfr->ras pi3k PI3K fgfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt AKT pi3k->akt akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits

Inhibition of the FGFR signaling pathway by Pyridazin-3(2H)-one derivatives.

Conclusion

Pyridazin-3(2H)-one remains a molecule of significant interest to the scientific community, particularly for those involved in drug discovery and development. Its versatile scaffold allows for extensive chemical modification, leading to a wide array of derivatives with potent biological activities. This guide has provided a detailed overview of the fundamental physical and chemical properties of pyridazin-3(2H)-one, along with key experimental protocols and insights into its biological relevance. Further research into the quantitative properties and biological mechanisms of this compound and its analogs will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxypyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-hydroxypyridazine derivatives, a significant class of heterocyclic compounds. These derivatives, existing in equilibrium with their pyridazin-4-one tautomers, are crucial scaffolds in medicinal chemistry due to their wide range of biological activities. The protocols outlined below focus on the classical and widely adopted method of cyclocondensation between γ-ketoacids and hydrazine derivatives.

Method 1: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones via Cyclocondensation

The most common and direct route to the core structure of many pyridazinone-based active pharmaceutical ingredients is the reaction of a γ-ketoacid with hydrazine hydrate or a substituted hydrazine.[1] This reaction proceeds via a condensation mechanism to form a stable six-membered dihydropyridazinone ring.[2] The substituent at the 6-position of the resulting pyridazinone is determined by the substituent on the starting γ-ketoacid.[1]

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a model compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from β-benzoylpropionic acid and hydrazine hydrate.[3][4]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80-95%)

  • Ethanol or Methanol

  • Sodium acetate (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve β-benzoylpropionic acid (0.01 mol) in ethanol or methanol (25-50 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.01 mol, ~1 mL). For some substrates, a catalytic amount of sodium acetate (50 mg) can be added to facilitate the reaction.[4]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) using a solvent system such as Toluene:Ethyl acetate:Formic acid (5:4:1).[3] The reaction is generally refluxed for 6-8 hours.[3][4]

  • Work-up: After the reaction is complete (as indicated by TLC), concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Precipitation: Pour the concentrated residue into ice-cold water (100 mL). A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water. The crude product can be further purified by recrystallization from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[3]

G cluster_workflow Workflow for Dihydropyridazinone Synthesis start Dissolve γ-Ketoacid in Alcohol add_hydrazine Add Hydrazine Hydrate (Optional: NaOAc catalyst) start->add_hydrazine Stirring reflux Reflux for 6-8 hours (Monitor by TLC) add_hydrazine->reflux Heat concentrate Concentrate Mixture (Rotary Evaporation) reflux->concentrate Reaction Complete precipitate Pour into Ice Water concentrate->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize from Ethanol isolate->purify product Pure 6-Substituted-4,5- dihydropyridazin-3(2H)-one purify->product G ketoacid γ-Ketoacid (R-CO-CH₂CH₂-COOH) dihydropyridazinone Step 1: Cyclocondensation (e.g., EtOH, Reflux) ketoacid->dihydropyridazinone hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->dihydropyridazinone intermediate 6-R-4,5-dihydropyridazin-3(2H)-one dihydropyridazinone->intermediate oxidation Step 2: Oxidation (e.g., Br₂/AcOH) intermediate->oxidation product 6-R-pyridazin-3(2H)-one (Aromatic Product) oxidation->product

References

The Versatile Scaffold of 4-Hydroxypyridazine in Medicinal Chemistry: A Hub for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxypyridazine core, existing in tautomeric equilibrium with pyridazin-4-one, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have propelled the development of a diverse array of bioactive molecules targeting a range of therapeutic areas, from inflammation and cancer to neurodegenerative diseases.

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts distinct physicochemical properties to its derivatives, including a significant dipole moment and the capacity for strong hydrogen bonding. These characteristics are crucial for molecular recognition and interaction with biological targets. The introduction of a hydroxyl group at the 4-position further enhances its potential for targeted drug design, allowing for a variety of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive overview of the applications of the this compound scaffold in medicinal chemistry, complete with detailed application notes, experimental protocols for the synthesis and biological evaluation of key derivatives, and visualizations of relevant biological pathways.

Application Notes

The this compound moiety has been successfully incorporated into molecules designed to modulate the activity of several key enzymes and receptors implicated in disease.

1. Inhibition of Necroptosis for Inflammatory and Ischemic Diseases:

  • Therapeutic Target: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of regulated inflammatory cell death. Dysregulation of necroptosis is linked to autoimmune diseases, acute ischemic injuries, and neurodegenerative disorders.

  • Application: this compound derivatives have been developed as potent and selective inhibitors of RIPK1. By targeting the kinase activity of RIPK1, these compounds can block the downstream signaling cascade that leads to necroptotic cell death, thereby offering a promising therapeutic strategy for a variety of inflammatory conditions.

2. Anti-inflammatory Activity through Phosphodiesterase 4 (PDE4) Inhibition:

  • Therapeutic Target: Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

  • Application: The this compound scaffold has been utilized to synthesize selective PDE4 inhibitors. These compounds have demonstrated the ability to reduce the production of inflammatory mediators such as Interleukin-8 (IL-8), highlighting their potential in the treatment of chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.

3. Anticancer Potential via Tyrosine Kinase Inhibition:

  • Therapeutic Target: Feline Sarcoma (FES)-related (FER) tyrosine kinase is a non-receptor tyrosine kinase that has been implicated in the progression and metastasis of various cancers, including breast cancer.

  • Application: Pyrido-pyridazinone derivatives, which incorporate the this compound core within a larger fused ring system, have been identified as potent inhibitors of FER kinase. These compounds have shown promising in vivo antitumor efficacy in preclinical models, suggesting their potential as novel anticancer agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives.

Table 1: RIPK1 Kinase Inhibitory Activity of Pyridazin-4-one Derivatives

Compound IDStructureRIPK1 IC50 (nM)
13 Substituted pyridazin-4-oneData not yet publicly available, described as a promising lead compound[1]

Table 2: PDE4B Inhibitory Activity of Pyridazinone Derivatives

Compound IDStructure% Inhibition of PDE4B at 20 µMIC50 (nM)
4ba 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one64%251 ± 18
Roflumilast (Reference) -75%-

Data sourced from a study on pyridazinone derivatives as potential PDE4 inhibitors[2].

Table 3: FER Tyrosine Kinase Inhibitory Activity of Pyrido-pyridazinone Derivatives

Compound IDStructureFER Kinase IC50 (nM)
21 (DS21360717) Pyrido-pyridazinone derivative0.5

Data sourced from a study on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors[3].

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

Protocol 1: General Synthesis of 4-Indolyl-Pyridazinone Derivatives (as PDE4 Inhibitors)

This protocol is adapted from the synthesis of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)[2].

Step 1: Michael Addition

  • To a solution of α,β-unsaturated levulinate (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired indole derivative (1.1 equivalents).

  • Add a catalytic amount of a suitable base (e.g., sodium methoxide).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

Step 2: Cyclization with Hydrazine

  • Dissolve the Michael adduct (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.2 equivalents).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 4,5-dihydropyridazinone derivative.

Step 3: Aromatization

  • Dissolve the 4,5-dihydropyridazinone derivative (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).

  • Add manganese dioxide (MnO2) (5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final pyridazinone derivative.

Protocol 2: In Vitro PDE4B Inhibition Assay

This protocol describes a non-radioactive enzymatic assay to determine the inhibitory activity of compounds against PDE4B[2].

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the PDE4B enzyme, the test compound (or reference inhibitor like roflumilast), and the substrate (cAMP).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the amount of the product, adenosine monophosphate (AMP), using a suitable detection method (e.g., a commercially available kit that utilizes a fluorescent biosensor for AMP).

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: RIPK1 Kinase Assay

This is a general protocol for assessing the in vitro inhibitory activity of compounds against RIPK1 kinase.

  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and dithiothreitol (DTT).

  • In a 96-well plate, add the RIPK1 enzyme, the test compound at various concentrations, and a peptide substrate (e.g., a generic kinase substrate like myelin basic protein).

  • Initiate the kinase reaction by adding ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection methods).

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or a specific antibody and detection reagent (for non-radioactive methods).

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 2.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry applications of this compound.

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits Necroptosis Necroptosis (Inflammatory Cell Death) RIPK1->Necroptosis Activates 4HP_Derivative This compound Derivative 4HP_Derivative->RIPK1 Inhibits

RIPK1-mediated necroptosis pathway and inhibition.

PDE4_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA PKA Activation cAMP->PKA AMP AMP PDE4->AMP Degrades 4HP_Derivative This compound Derivative 4HP_Derivative->PDE4 Inhibits Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation

PDE4-mediated cAMP degradation and its inhibition.

Synthesis_Workflow Start α,β-Unsaturated Levulinate Step1 Michael Addition with Indole Start->Step1 Intermediate1 Michael Adduct Step1->Intermediate1 Step2 Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 4,5-Dihydropyridazinone Step2->Intermediate2 Step3 Aromatization (e.g., with MnO2) Intermediate2->Step3 End 4-Indolyl-Pyridazinone Derivative Step3->End

General workflow for the synthesis of 4-indolyl-pyridazinones.

References

4-Hydroxypyridazine as a Pharmacophore in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypyridazine scaffold is a privileged pharmacophore in modern drug design, demonstrating significant potential across a range of therapeutic areas. Its inherent electronic properties and ability to form key hydrogen bond interactions make it a valuable moiety for targeting various enzymes and receptors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics incorporating the this compound core. A particular focus is placed on its application as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death and inflammation.

I. Pharmacological Applications of the this compound Scaffold

The this compound moiety is a versatile pharmacophore found in a variety of biologically active compounds. Its derivatives have shown promise as inhibitors of several key drug targets.

Inhibition of Necroptosis via RIPK1 Kinase

A prominent application of the this compound scaffold is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a central role in the necroptosis pathway, a form of programmed necrotic cell death implicated in various inflammatory and neurodegenerative diseases.[1][2] The this compound core can effectively occupy the ATP-binding site of RIPK1, leading to potent and selective inhibition.

Other Therapeutic Areas

Beyond necroptosis inhibition, pyridazinone analogs, which include the this compound core, have demonstrated a wide array of pharmacological activities, including:

  • Anticancer[3]

  • Antimicrobial

  • Anti-inflammatory[4]

  • Analgesic

  • Antihypertensive

II. Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound-containing compounds as RIPK1 inhibitors.

Table 1: In Vitro Activity of Pyridazin-4-one Derivatives as RIPK1 Inhibitors

Compound IDStructureTargetAssayIC50 (nM)Reference
Compound 13 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-oneHuman RIPK1ADP-Glo Kinase Assay1.3[5]
GSK'772 N-(4-((1H-indazol-6-yl)amino)pyrimidin-2-yl)-2-methyl-6-(trifluoromethyl)pyridazin-4(1H)-oneHuman RIPK1ADP-Glo Kinase Assay0.2[6]
UAMC-3861 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-(trifluoromethyl)pyridazin-4(1H)-oneHuman RIPK1ADP-Glo Kinase Assay6.5[6]
GSK'157 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-phenylpyridazin-4(1H)-oneHuman RIPK1ADP-Glo Kinase Assay3.1[6]

III. Experimental Protocols

Synthesis of a Representative this compound Derivative

This section details the synthesis of a representative RIPK1 inhibitor, 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-one (Compound 13) .

Scheme 1: Synthesis of Compound 13

A detailed step-by-step protocol is provided below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Intermediate B cluster_step3 Step 3: Final Product Synthesis start1 4-chloro-2-(methylthio)pyrimidine 1H-indazol-6-amine intermediate_A N-(4-chloro-2-(methylthio)pyrimidin-2-yl)-1H-indazol-6-amine start1->intermediate_A Buchwald-Hartwig amination intermediate_A2 Intermediate A intermediate_B 3-(2-((1H-indazol-6-yl)amino)-2-(methylthio)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-one intermediate_A2->intermediate_B Stille Coupling start2 6-methyl-3-(tributylstannyl)pyridazin-4(1H)-one start2->intermediate_B intermediate_B2 Intermediate B final_product Compound 13 intermediate_B2->final_product Oxidation

Caption: Synthetic workflow for Compound 13.

Protocol 3.1.1: Synthesis of 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-one

Materials:

  • 4-chloro-2-(methylthio)pyrimidine

  • 1H-indazol-6-amine

  • 6-methyl-3-(tributylstannyl)pyridazin-4(1H)-one

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane (anhydrous)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: Synthesis of N-(4-chloro-2-(methylthio)pyrimidin-2-yl)-1H-indazol-6-amine (Intermediate A)

  • To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) and 1H-indazol-6-amine (1.1 eq) in anhydrous 1,4-dioxane, add Cs2CO3 (2.0 eq), Pd(OAc)2 (0.1 eq), and Xantphos (0.2 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate A.

Step 2: Synthesis of 3-(2-((1H-indazol-6-yl)amino)-2-(methylthio)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-one (Intermediate B)

  • To a solution of Intermediate A (1.0 eq) and 6-methyl-3-(tributylstannyl)pyridazin-4(1H)-one (1.2 eq) in anhydrous 1,4-dioxane, add Pd(PPh3)4 (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate B.

Step 3: Synthesis of 3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-6-methylpyridazin-4(1H)-one (Compound 13)

  • To a solution of Intermediate B (1.0 eq) in DCM at 0 °C, add m-CPBA (2.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Compound 13.

In Vitro Biological Evaluation

Protocol 3.2.1: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibitory activity of compounds against RIPK1 kinase using the ADP-Glo™ Kinase Assay (Promega).[7][8]

Kinase_Assay_Workflow start Prepare Kinase Reaction Mixture (RIPK1, Substrate, Buffer) add_compound Add Test Compound (or DMSO control) start->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubation1 Incubate at 30 °C for 60 min add_atp->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate at RT for 40 min add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT for 30 min add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence

Caption: Workflow for RIPK1 Kinase Inhibition Assay.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

  • Add 5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3.2.2: Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This protocol details the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL) in cell lysates by Western blotting to assess the cellular activity of RIPK1 inhibitors.

Materials:

  • Human monocytic cell line (e.g., U937)

  • TNF-α

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test compounds

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed U937 cells in 6-well plates.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.

  • Induce necroptosis by treating the cells with TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) for 4-6 hours.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-RIPK1 and p-MLKL.

In Vivo Pharmacological Evaluation

Protocol 3.3.1: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This protocol describes a model to evaluate the in vivo efficacy of RIPK1 inhibitors in a mouse model of TNF-α-induced systemic inflammation.

InVivo_Workflow start Acclimatize Mice administer_compound Administer Test Compound (or Vehicle) start->administer_compound induce_sirs Induce SIRS with TNF-α Injection administer_compound->induce_sirs monitor Monitor Rectal Temperature and Survival induce_sirs->monitor collect_samples Collect Blood/Tissues for Analysis monitor->collect_samples analyze Analyze Cytokine Levels (ELISA) collect_samples->analyze Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Necrosome Necrosome (RIPK1, RIPK3) ComplexI->Necrosome Dissociates to form Casp8_inhibition Caspase-8 Inhibition Casp8_inhibition->Necrosome Allows formation RIPK1_p p-RIPK1 Necrosome->RIPK1_p Autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylates MLKL MLKL RIPK3_p->MLKL Phosphorylates MLKL_p p-MLKL (Oligomerization) MLKL->MLKL_p Membrane_translocation Membrane Translocation MLKL_p->Membrane_translocation Pore_formation Pore Formation Membrane_translocation->Pore_formation Necroptosis Necroptosis Pore_formation->Necroptosis Inhibitor This compound Inhibitor Inhibitor->RIPK1_p Inhibits

References

Application Notes and Protocols: 4-Hydroxypyridazine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxypyridazine and its tautomeric form, pyridazin-4(1H)-one, as a scaffold in the synthesis of novel anticancer agents. The following sections detail the rationale for using this heterocyclic core, present quantitative data on the efficacy of derived compounds, provide detailed experimental protocols for their synthesis and biological evaluation, and illustrate the key signaling pathways targeted by these agents.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. In the context of oncology, pyridazinone derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound core, in its pyridazin-4(1H)-one tautomeric form, offers a versatile platform for chemical modification, enabling the synthesis of diverse libraries of compounds for anticancer drug discovery.

The key structural features of the this compound scaffold, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity for substitution at multiple positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of potent inhibitors of key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Data Presentation: Anticancer Activity of Pyridazinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative pyridazinone-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 1 HCT-116 (Colon)7.69 - 15.66[1]
HepG2 (Liver)9.46 - 26.44[1]
MCF-7 (Breast)6.93 - 18.40[1]
Compound 2 HCT-116 (Colon)9.3 ± 0.02[2]
HepG2 (Liver)7.8 ± 0.025[2]
Compound 3 HL-60 (Leukemia)< 2[3]
SR (Leukemia)< 2[3]
NCI-H522 (Lung)< 2[3]
BT-549 (Breast)< 2[3]
Compound 4 Panc-1 (Pancreas)2.9[4]
Paca-2 (Pancreas)2.2[4]

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-2-substituted-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a general method for the synthesis of pyridazinone derivatives, which are potent anticancer agents. The core pyridazinone structure is formed through the condensation of a β-aroylpropionic acid with a substituted hydrazine.

Materials:

  • Appropriate β-aroylpropionic acid

  • Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • To a solution of the appropriate β-aroylpropionic acid (1 mmol) in ethanol (20 mL), add the substituted hydrazine hydrochloride (1 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 6-aryl-2-substituted-4,5-dihydropyridazin-3(2H)-one.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of synthesized pyridazinone derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazinone compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5][7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Many pyridazinone-based anticancer agents function by inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. The diagram below illustrates the key components of this pathway and the point of inhibition by these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyridazinone Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and inhibition by pyridazinone derivatives.

CDK2 Signaling Pathway in Cell Cycle Regulation

Certain pyridazinone derivatives exert their anticancer effects by inhibiting CDK2, a key regulator of the cell cycle at the G1/S transition. The following diagram shows the role of the CDK2/Cyclin E complex and its inhibition.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Hyperphosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Inhibitor Pyridazinone Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2/Cyclin E pathway at the G1/S transition and its inhibition.

Experimental Workflow for Anticancer Drug Discovery

The logical flow from synthesis to biological evaluation of novel pyridazinone-based anticancer agents is depicted below.

Experimental_Workflow Start Design of Pyridazinone Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitro_Screening IC50 IC50 Determination InVitro_Screening->IC50 Target_Validation Target Validation (e.g., Kinase Assay) IC50->Target_Validation Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) Target_Validation->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization InVivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->InVivo_Studies Candidate_Drug Candidate Drug InVivo_Studies->Candidate_Drug

Caption: Workflow for the discovery of pyridazinone-based anticancer agents.

References

Application of Hydroxypyridone Scaffolds in the Development of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of new antifungal agents with novel mechanisms of action. One promising class of heterocyclic compounds that has garnered attention in this area is the hydroxypyridones, particularly derivatives of 4-hydroxy-2-pyridone. These scaffolds are of significant interest due to their diverse biological activities, including fungicidal and bactericidal properties.[1]

Hydroxypyridone antimycotics, such as rilopirox and piroctone, represent a distinct class of antifungals unrelated to commonly used azoles and polyenes.[2] Their unique mode of action, which is not fully elucidated but appears to involve the generation of reactive oxygen species (ROS), makes them attractive candidates for overcoming existing resistance mechanisms.[2] Research has shown that these compounds can inhibit the growth of a broad range of common fungal pathogens.[3]

The development of novel antifungal compounds based on the hydroxypyridone scaffold involves the synthesis of various derivatives and their subsequent evaluation for antifungal efficacy. Structure-activity relationship (SAR) studies are crucial in optimizing the antifungal potency of these molecules. For instance, the synthesis of 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) has demonstrated significant fungicidal activity against Candida albicans, including strains resistant to fluconazole and caspofungin.[4]

This document provides an overview of the application of hydroxypyridone derivatives in antifungal drug discovery, including protocols for antifungal susceptibility testing and a summary of reported activity data.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for selected hydroxypyridone derivatives and other heterocyclic compounds against various fungal species. This data provides a comparative view of the antifungal potency of these compounds.

Compound ClassSpecific DerivativeFungal SpeciesMIC Range (µg/mL)Reference CompoundMIC Range (µg/mL)
HydroxypyridoneRilopiroxCommon fungal pathogens0.98 - 15.6--
Pyridinone1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)Candida albicansNot specified--
Thiazolylhydrazine(4-(4-iodophenyl)thiazol-2-yl)hydrazine derivativesCandida albicans, Candida kruseiPromising inhibitory activityClotrimazole-
1,3,4-OxadiazoleAnalogs 3g, 3i, 3mC. albicans, C. glabrata, C. tropicalis200--

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of novel hydroxypyridone derivatives against pathogenic fungi, based on established methodologies.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) and incubate at 35°C for 24-48 hours. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. c. Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include positive (fungus only) and negative (medium only) controls. c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Logical Workflow for Antifungal Compound Development

Antifungal Compound Development Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Scaffold Selection (4-Hydroxy-2-pyridone) b Derivative Synthesis a->b SAR Studies a->b c Antifungal Susceptibility Testing (MIC) b->c d Mechanism of Action Studies c->d e Cytotoxicity Assays c->e f Animal Models of Infection c->f Promising Candidates g Lead Optimization d->g e->g f->g Hydroxypyridone Mechanism of Action cluster_fungal_cell Fungal Cell ros Reactive Oxygen Species (ROS) damage Cellular Damage ros->damage Induces death Fungal Cell Death damage->death Leads to hydroxypyridone Hydroxypyridone Compound hydroxypyridone->ros Promotes Generation of

References

Application Notes and Protocols for 4-Hydroxypyridazine Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the urgent development of novel antibacterial agents with unique mechanisms of action. 4-Hydroxypyridazine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antibacterial activity. This document provides detailed application notes on their antibacterial properties, protocols for their synthesis and evaluation, and insights into their structure-activity relationships and potential mechanisms of action.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for a series of synthesized pyridazinone derivatives against various Gram-positive and Gram-negative bacterial strains. While specific data for a wide range of this compound derivatives is still emerging, the data from closely related pyridazinone compounds provide valuable insights into their potential.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Gram-Positive Bacteria (µM) [1]

CompoundStaphylococcus aureus (MRSA)Escherichia coliSalmonella typhimuriumPseudomonas aeruginosaAcinetobacter baumannii
3 4.52>35.41>35.41>35.41>35.41
7 7.807.807.80>31.217.80
13 8.92>29.94>29.947.483.74
Amikacin 3.410.851.700.420.85

Table 2: Antibacterial Activity of Pyridazinone Derivatives (Zone of Inhibition in mm) [2]

CompoundStaphylococcus pyogenesStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
IIIa 19151618
IIIb 1716--
IIIc 18-17-
IIId -1817-
Ceftizoxime 2526--
Gentamycin --2424
Ampicillin 28---

Note: '-' indicates no activity observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 4-Substituted-6-phenylpyridazin-3(2H)-one Derivatives[1]

This protocol describes a general method for the synthesis of pyridazinone derivatives, which can be adapted for this compound analogues.

Materials:

  • Pyridazin-3(2H)-one

  • Appropriate aromatic aldehydes

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of pyridazin-3(2H)-one (1 equivalent) and the respective aromatic aldehyde (1 equivalent) is prepared in ethanol.

  • A catalytic amount of concentrated HCl is added to the mixture.

  • The reaction mixture is refluxed for a specified time (typically several hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method to determine the MIC of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol describes the MTT assay to assess the cytotoxicity of the compounds against mammalian cell lines, which is a crucial step in early drug development.

Materials:

  • Synthesized this compound derivatives

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_synthesis Synthesis of this compound Derivatives Start Starting Materials (e.g., Hydrazine, Dicarbonyls) Reaction Cyclocondensation Reaction Start->Reaction Reagents, Catalyst Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Derivative Characterization->Final

Caption: General workflow for the synthesis of this compound derivatives.

Diagram 2: Antibacterial Activity Evaluation Workflow

G cluster_evaluation Antibacterial Evaluation Compound Synthesized this compound Derivative MIC_Assay Broth Microdilution Assay (MIC) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Assess safety MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine bactericidal effect Data_Analysis Data Analysis & SAR MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for evaluating the antibacterial activity of synthesized compounds.

Diagram 3: Proposed Mechanism of Action (Hypothetical)

While the exact mechanism of action for many this compound derivatives is still under investigation, a plausible hypothesis involves the inhibition of essential bacterial enzymes. Molecular docking studies on related hydrazone derivatives suggest potential binding to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[3][4]

G cluster_moa Hypothesized Mechanism of Action Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Hypothetical mechanism of action involving DNA gyrase inhibition.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on pyridazinone and related heterocyclic systems suggest that the nature and position of substituents on the pyridazine ring significantly influence their antibacterial activity. For instance, the presence of electron-withdrawing or bulky lipophilic groups at certain positions can enhance the antibacterial potency.[5] Further focused SAR studies on a library of this compound derivatives are essential to optimize their antibacterial profile and develop potent lead compounds.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel antibacterial agents. The provided protocols offer a framework for their synthesis and comprehensive evaluation. Future research should focus on synthesizing a diverse library of these compounds, elucidating their precise mechanism of action, and optimizing their pharmacological properties to address the growing challenge of antibiotic resistance.

References

The Pivotal Role of 4-Hydroxypyridazine Derivatives in Modern Agricultural Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile scaffold of 4-hydroxypyridazine and its derivatives is proving to be a cornerstone in the development of a new generation of agricultural chemicals. Researchers and scientists in the field of agrochemical discovery are increasingly turning to this heterocyclic compound for the synthesis of potent herbicides, insecticides, and fungicides. This document serves as a comprehensive guide, detailing the application notes and experimental protocols for leveraging this compound in agricultural research and development.

Application in Herbicide Development

Pyridazine derivatives have emerged as a significant class of herbicides, primarily targeting crucial biological pathways in weeds. Their efficacy as both pre- and post-emergence herbicides makes them a valuable tool for integrated weed management strategies.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

A key mechanism of action for many pyridazine-based herbicides is the inhibition of the enzyme phytoene desaturase (PDS).[1] PDS is a critical enzyme in the carotenoid biosynthesis pathway.[1][2] By inhibiting PDS, these herbicides prevent the formation of carotenoids, which are essential for protecting chlorophyll from photooxidation. This leads to the characteristic bleaching of the plant tissue, followed by necrosis and death.[2]

PDS_Inhibition_Pathway cluster_carotenoid Carotenoid Biosynthesis cluster_herbicide Herbicidal Action GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Phytoene_to_zeta_Carotene_edge Carotenoids Carotenoids zeta_Carotene->Carotenoids Bleaching Bleaching zeta_Carotene->Bleaching Pathway Blocked Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyridazine Pyridazine Herbicide PDS_Inhibition Pyridazine->Phytoene_to_zeta_Carotene_edge Inhibition Plant_Death Plant Death Bleaching->Plant_Death

Fig. 1: Mechanism of PDS Inhibition by Pyridazine Herbicides.
Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of selected pyridazine derivatives against various weed species.

Compound IDDerivative ClassTarget WeedApplicationEfficacy/ConcentrationReference
B1 Pyridazine CarboxamideEchinochloa crus-galliPre-emergence100% root & stem inhibition @ 100 µg/mL[1][3]
B1 Pyridazine CarboxamidePortulaca oleraceaPre-emergence100% root & stem inhibition @ 100 µg/mL[1][3]
III 3-PhenoxypyridazineBarnyardgrass, SpikerushPre-emergencePowerful effects[4][5]
IV 3-(2-methylphenoxy)pyridazineBarnyardgrass, SpikerushPre-emergencePowerful effects[4][5]
4f 3-arylalkylamino-6-chloropyridazineBrassica napusPost-emergence76.42% inhibition @ 10 µg·mL-1[6]
Experimental Protocol: Synthesis of Herbicidal 3-Phenoxypyridazines

This protocol outlines a general procedure for the synthesis of 3-phenoxypyridazine derivatives, which have shown significant pre-emergence herbicidal activity.[4][5]

Materials:

  • 3,6-Dichloropyridazine

  • Substituted phenol

  • Potassium hydroxide

  • Ethanol

  • Ether

Procedure:

  • Dissolve potassium hydroxide in ethanol.

  • To this solution, add the substituted phenol and stir until a homogenous solution is obtained.

  • Add 3,6-dichloropyridazine to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ether.

  • Wash the organic layer with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-phenoxy-6-chloropyridazine derivative.

  • Further reaction with a nucleophile can replace the remaining chlorine atom if desired.

Application in Insecticide Development

Pyridazine derivatives have also been successfully developed into potent insecticides, targeting the nervous systems of various insect pests, including aphids.

Mechanism of Action: GABA Receptor Antagonism

A prominent mode of action for insecticidal pyridazine derivatives is the antagonism of the γ-aminobutyric acid (GABA) receptor.[7][8][9] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA receptor, these insecticides prevent the influx of chloride ions into the neuron, leading to hyperexcitation, convulsions, paralysis, and eventual death of the insect.

GABA_Antagonism_Pathway cluster_normal Normal Synaptic Transmission cluster_insecticide Insecticidal Action GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel Pyridazine_Insecticide Pyridazine Insecticide Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Blocked_Receptor Blocked GABA Receptor Pyridazine_Insecticide->Blocked_Receptor Blocks No_Influx No Chloride Ion Influx Blocked_Receptor->No_Influx Prevents Channel Opening Hyperexcitation Hyperexcitation No_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Fig. 2: GABA Receptor Antagonism by Pyridazine Insecticides.
Quantitative Data: Insecticidal Efficacy

The following table presents the insecticidal activity of various pyridazine derivatives against common agricultural pests.

Compound IDDerivative ClassTarget InsectEfficacy/ConcentrationReference
11q IminopyridazineDrosophila melanogaster96% mortality @ 200 mg L⁻¹ (48h)[7][8]
11x IminopyridazineDrosophila melanogaster91% mortality @ 200 mg L⁻¹ (48h)[7][8]
11q IminopyridazinePlutella xylostella93% mortality @ 300 mg L⁻¹ (48h)[7][8]
11x IminopyridazinePlutella xylostella97% mortality @ 300 mg L⁻¹ (48h)[7][8]
14 [6-(3-pyridyl)pyridazin-3-yl]amideAphis gossypii>10-fold potency improvement over original hit[3][10]
14 [6-(3-pyridyl)pyridazin-3-yl]amideMyzus persicae>14-fold potency improvement over original hit[3][10]
Various Pyridazine derivativesMusca domestica, Macrosiphum pisiGood insecticidal activities @ 500 ppm[11]
Experimental Protocol: Evaluation of Insecticidal Activity (Dipping Method)

This protocol describes a common method for assessing the insecticidal activity of pyridazine derivatives against aphids.[11]

Materials:

  • Synthesized pyridazine compounds

  • Acetone (as a solvent)

  • Distilled water

  • Tween-80 (as a surfactant)

  • Healthy, uniform-sized host plants infested with aphids (e.g., cowpea for Aphis craccivora)

  • Petri dishes lined with filter paper

  • Fine camel hair brush

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare serial dilutions of the test compound in distilled water containing a small amount of Tween-80 (e.g., 0.1%) to ensure proper wetting.

  • Select infested leaves from the host plants and gently dip them in the respective test solutions for a fixed duration (e.g., 30 seconds).

  • A control group is dipped in a solution of acetone, water, and Tween-80 without the test compound.

  • After dipping, place the leaves on filter paper in Petri dishes to air dry.

  • Transfer a known number of aphids (e.g., 20-30) onto the treated leaves using a fine camel hair brush.

  • Maintain the Petri dishes at a constant temperature and humidity.

  • Assess aphid mortality at specified time intervals (e.g., 24 and 48 hours) under a stereomicroscope. Aphids that are unable to move when prodded with the brush are considered dead.

  • Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula.

  • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Application in Fungicide Development

The pyridazine scaffold is also a promising platform for the development of novel fungicides to combat a wide range of phytopathogenic fungi.

Quantitative Data: Fungicidal Efficacy

The following table summarizes the in vitro antifungal activity of imidazo[1,2-b]pyridazine derivatives.

Compound IDTarget FungusEC50 (µg/mL)Reference
4j Fusarium solani6.3[12][13]
4j Pyricularia oryzae7.7[12][13]
4j Alternaria brassicae7.1[12][13]
4j Valsa mali7.5[12][13]
4j Alternaria alternata4.0[12][13]
4a, 4c, 4d, 4l, 4r Various phytopathogenic fungiExhibited 1.9-25.5 fold more potency than hymexazol[9]
Experimental Protocol: Synthesis of Antifungal Imidazo[1,2-b]pyridazine Derivatives

This protocol provides a general synthetic route for 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives.[5]

Materials:

  • 3-Amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine)

  • Substituted α-bromoketone

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Dissolve the 3-amino-6-halopyridazine and the substituted α-bromoketone in ethanol.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its completion by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-disubstituted imidazo[1,2-b]pyridazine.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is used to evaluate the efficacy of synthesized compounds against various phytopathogenic fungi.[12][13]

Materials:

  • Synthesized pyridazine compounds

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile cork borer

Procedure:

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Incorporate various concentrations of the test compounds into molten PDA medium.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify. A control plate should contain PDA with DMSO but no test compound.

  • Using a sterile cork borer, cut mycelial discs (e.g., 5 mm in diameter) from the periphery of actively growing fungal cultures.

  • Place one mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C).

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Application as Plant Growth Regulators

While the primary focus has been on pesticidal applications, some pyridazine derivatives have also shown potential as plant growth regulators.[11][14] Further research is needed to fully elucidate their mechanisms and practical applications in this area.

Experimental Workflow: Screening for Plant Growth Regulator Activity

PGR_Screening_Workflow Start Start: Synthesized Pyridazine Derivatives Seed_Germination Seed Germination Assay Start->Seed_Germination Seedling_Growth Seedling Growth Assay (Root & Shoot Length) Start->Seedling_Growth Callus_Culture Callus Culture Assay (Growth & Differentiation) Start->Callus_Culture Data_Collection Data Collection (Germination %, Length, Biomass) Seed_Germination->Data_Collection Seedling_Growth->Data_Collection Callus_Culture->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Identify_Leads Identify Lead Compounds with PGR Activity Analysis->Identify_Leads

Fig. 3: Workflow for Screening Pyridazine Derivatives for Plant Growth Regulator Activity.

Conclusion

The this compound core structure and its derivatives represent a highly versatile and promising platform for the discovery and development of novel agricultural chemicals. The diverse range of biological activities, including herbicidal, insecticidal, and fungicidal properties, underscores the importance of continued research in this area. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the full potential of this remarkable class of compounds in addressing the ongoing challenges in global food production and crop protection.

References

Application Notes and Protocols for N-Alkylation of 4-Hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyridazine, which exists in tautomeric equilibrium with pyridazin-4(1H)-one, is a crucial heterocyclic scaffold in medicinal chemistry. The N-alkylation of this nucleus is a key synthetic transformation for the development of a diverse range of biologically active molecules. Modification at the nitrogen atom can significantly influence the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.

A primary challenge in the alkylation of this compound is controlling the regioselectivity between N-alkylation and O-alkylation. The tautomeric nature of the starting material presents two nucleophilic sites. However, by carefully selecting the reaction conditions, such as the base, solvent, and alkylating agent, selective N-alkylation can be achieved. Generally, the pyridazinone tautomer is favored, and reactions in polar aprotic solvents tend to promote N-alkylation.

These application notes provide detailed experimental protocols for the N-alkylation of pyridazine scaffolds, based on established methodologies for related pyridazinone systems. The provided data and protocols can serve as a valuable starting point for the selective synthesis of N-alkylated this compound derivatives.

General Reaction Scheme

The N-alkylation of this compound proceeds through the deprotonation of the more stable pyridazin-4(1H)-one tautomer to form a pyridazinate anion. This anion then acts as a nucleophile, attacking the alkylating agent to yield the N-alkylated product.

general_reaction_scheme cluster_tautomerism Tautomerism This compound This compound Pyridazin-4(1H)-one Pyridazin-4(1H)-one This compound->Pyridazin-4(1H)-one Pyridazinate Anion Pyridazinate Anion Pyridazin-4(1H)-one->Pyridazinate Anion + Base - H⁺ N-Alkyl-pyridazin-4(1H)-one N-Alkyl-pyridazin-4(1H)-one Pyridazinate Anion->N-Alkyl-pyridazin-4(1H)-one + R-X (Alkylating Agent)

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

The following protocols are based on established procedures for the N-alkylation of related pyridazinone structures and can be adapted for this compound.

Protocol 1: N-Alkylation using Alkyl Halides with Potassium Carbonate

This protocol is a general and widely used method for the N-alkylation of pyridazinones with various alkyl halides.

Materials:

  • This compound (or related pyridazinone)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard glassware for reflux and extraction

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile or DMF (10-20 mL per gram of pyridazinone).

  • Add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux (for MeCN) or 60-80 °C (for DMF) and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation using Alkyl Halides with a Stronger Base (Sodium Hydride)

This protocol is suitable for less reactive alkylating agents or when a stronger base is required.

Materials:

  • This compound (or related pyridazinone)

  • Alkyl halide (e.g., alkyl chloride, secondary alkyl halide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Syringes and needles

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvents (e.g., ethyl acetate)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous THF or DMF (15-25 mL per gram of pyridazinone) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative data for the N-alkylation of various pyridazinone derivatives. While not specific to this compound, these results provide a strong basis for selecting initial reaction conditions.

EntryPyridazinone SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Phenyl-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃AcetoneReflux12~70-80 (of subsequent hydrazide)[1]
26-Methyl-3(2H)-pyridazinoneAllyl bromideK₂CO₃AcetonitrileReflux12~70-80[2]
36-(4-Tolyl)pyridazin-3(2H)-oneEthyl chloroacetate-----[3]
44,5-Dihydropyridazin-3(2H)-oneEthyl chloroacetate-----[4]
56-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃AcetoneRefluxOvernight76 (of subsequent hydrazide)[1]

Experimental Workflow and Decision Making

Typical Experimental Workflow

experimental_workflow start Start prep Prepare Dry Glassware and Reagents start->prep dissolve Dissolve Pyridazinone in Anhydrous Solvent prep->dissolve add_base Add Base dissolve->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating react Heat Reaction Mixture add_alkylating->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Reaction Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Chromatography/Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical workflow for the N-alkylation of this compound.

Decision Tree for Protocol Selection

decision_tree start Select N-Alkylation Protocol q1 Reactivity of Alkylating Agent? start->q1 protocol1 Use Protocol 1: K₂CO₃ in MeCN or DMF q1->protocol1 High (e.g., MeI, BnBr) q2 Is the pyridazinone particularly sensitive to strong bases? q1->q2 Low to Moderate (e.g., Alkyl-Cl, sec-Alkyl-X) protocol2 Use Protocol 2: NaH in THF or DMF q2->protocol1 Yes q2->protocol2 No

Caption: Decision tree to aid in selecting the appropriate N-alkylation protocol.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and regioselectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize N-alkylation reactions for this compound and related pyridazinone systems. It is recommended to perform small-scale screening of reaction conditions to determine the optimal parameters for each specific substrate and alkylating agent combination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxypyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxypyridazine. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, primarily focusing on the cyclocondensation of γ-ketoacids or related precursors with hydrazine.

Q1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacid or dicarbonyl precursor and hydrazine hydrate. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is recommended to use freshly purified reagents.

  • Reaction Temperature: The temperature of the reaction is critical. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or the final product. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and duration.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and overall yield. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the reaction.

  • pH Control: The pH of the reaction medium can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization reaction produces water. In some instances, the removal of water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]

  • Formation of Unreactive Salts: In acidic media, the basic nitrogen atoms of the pyridazine ring or the hydrazine can be protonated, forming an unreactive ammonium salt that will not undergo the desired reaction.[2]

Q2: My reaction produces multiple spots on TLC, indicating the presence of byproducts. What are the common side reactions?

The formation of side products is a common obstacle. Understanding these potential side reactions is key to minimizing their formation:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in the formation of a hydrazone. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When employing unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, which can lead to the formation of two distinct regioisomeric pyridazinone products.[1] To improve regioselectivity, a systematic screening of reaction conditions is often necessary.

  • N-Alkylation: If alkylating agents are present in the reaction mixture, N-alkylation of the resulting pyridazine can occur.

Q3: I'm having trouble with the purification of my this compound product. What are some effective strategies?

Purification of pyridazine derivatives can be challenging. The following techniques are commonly used:

  • Recrystallization: This is an effective method for solid products. The choice of solvent is crucial for obtaining high-purity crystals.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating pyridazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursors for the synthesis of the pyridazinone core are γ-ketoacids and 1,4-dicarbonyl compounds, which undergo cyclocondensation with hydrazine. Mucochloric acid and its derivatives are also versatile starting materials that react with hydrazine to form pyridazinone structures.[2]

Q2: What is the difference between using hydrazine hydrate and anhydrous hydrazine?

Hydrazine hydrate is a solution of hydrazine in water and is generally safer and easier to handle than anhydrous hydrazine, which is highly reactive and potentially explosive. For most pyridazine syntheses, hydrazine hydrate is sufficient. However, for reactions that are sensitive to water, anhydrous hydrazine may be necessary.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of pyridazinone derivatives, which are tautomers of hydroxypyridazines. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis from a γ-Ketoacid

  • Reaction Setup: Dissolve the β-aroylpropionic acid (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.

Protocol 2: Synthesis from Mucochloric Acid Derivative

  • Reaction Setup: Combine the 4-Chloro-5-hydroxyfuran-2(5H)-one (a mucochloric acid derivative) (1 equivalent) with a suitable solvent in a round-bottom flask.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the solution at room temperature for 24 hours.

  • Workup: Add water to the reaction mixture to precipitate the crude product. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and dry over a drying agent (e.g., magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product.

Data Presentation

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can serve as a reference for optimizing your own synthesis of this compound.

PrecursorHydrazine TypeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolNoneReflux4-6High[1]
Phenyl-fulveneHydrazine hydrateMethanolNoneRoom Temp24-[1]
γ-ketoacidHydrazineRefluxing ethanolNoneReflux-High[3]
1,4-diacetyl benzeneHydrazine-Mannich reaction---[3]
Dimethyl maleic anhydrideHydrazineAcetic acidZinc---[3]

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow Start Starting Materials (γ-Ketoacid/Dicarbonyl + Hydrazine) Reaction Cyclocondensation Reaction Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Extraction/Precipitation) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield LowYield Low Yield of this compound CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp OptimizeSolvent Screen Different Solvents LowYield->OptimizeSolvent AdjustpH Adjust Reaction pH LowYield->AdjustpH RemoveWater Consider Water Removal LowYield->RemoveWater ImprovedYield Improved Yield CheckPurity->ImprovedYield OptimizeTemp->ImprovedYield OptimizeSolvent->ImprovedYield AdjustpH->ImprovedYield RemoveWater->ImprovedYield

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Purification of 4-Hydroxypyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-hydroxypyridazine via recrystallization. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve this compound when hot but not when cold. Based on available data, water is a highly effective solvent for this purpose.[1] It is also soluble in ethanol and methanol, and slightly soluble in chloroform.[2] Therefore, aqueous solutions of ethanol or methanol could also be explored as solvent systems. A good starting point is deionized water.

Q2: My this compound is colored. How can I remove the colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step. Use about 1-2% of the solute's weight in activated charcoal.

Q3: What is the expected recovery yield for the recrystallization of this compound?

A3: The yield of recrystallization can vary significantly based on the purity of the starting material and the technique used. A yield of over 70% is generally considered good, but lower yields may occur, especially if the crude product is highly impure or if too much solvent is used.

Q4: Can I use a single-solvent and a two-solvent system for recrystallization?

A4: Yes, both systems are viable. For a single-solvent system, water is a good choice for this compound. For a two-solvent system, you could dissolve the compound in a "good" solvent (like hot water or methanol) and then add a "poor" solvent (like ether or benzene, in which it is practically insoluble) until the solution becomes turbid.[2] Then, heat the solution until it is clear again and allow it to cool slowly.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: The purity of the recrystallized product can be assessed by several methods. A common and straightforward technique is to measure the melting point of the crystals. A sharp melting point range close to the literature value (150-151 °C) indicates high purity.[1] Other analytical techniques such as HPLC, NMR, and IR spectroscopy can also be used for a more detailed purity analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).2. The solution is cooling too quickly.3. The compound is very soluble in the cold solvent.1. Boil off some of the solvent to increase the concentration and then allow the solution to cool again.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.4. If using a solvent mixture, add a small amount of the "poor" solvent.5. As a last resort, place the solution in a fume hood to allow for slow evaporation of the solvent.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated to a very high degree.3. The presence of significant impurities is depressing the melting point.1. Select a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.3. Consider pre-purifying the crude material by another method (e.g., column chromatography) before recrystallization.
The crystal yield is very low. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. The crystals were filtered before crystallization was complete.3. The crystals were washed with a solvent that was not ice-cold, causing them to redissolve.1. Before filtering, check if more crystals form upon further cooling in an ice bath.2. Minimize the amount of solvent used to wash the crystals, and ensure it is ice-cold.3. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Crystals form too quickly and are very small. The solution is cooling too rapidly, leading to the trapping of impurities.1. Ensure the solution is allowed to cool slowly to room temperature before being placed in an ice bath.2. Insulate the flask to slow down the cooling process.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilitySuitability for Recrystallization
WaterSoluble[2]Good choice for single-solvent recrystallization.[1]
EthanolSoluble[2]Can be used, potentially in a mixed solvent system with water.
MethanolSoluble[2]Similar to ethanol, can be a good solvent or co-solvent.
ChloroformSlightly Soluble[2]May be suitable for recrystallization, potentially as the "poor" solvent in a mixed system. Wet chloroform has been noted as a recrystallization solvent.[1]
EtherPractically Insoluble[2]Good candidate as a "poor" solvent in a two-solvent system.
BenzenePractically Insoluble[2]Good candidate as a "poor" solvent in a two-solvent system.

Experimental Protocols

Protocol for Recrystallization of this compound from Water

1. Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. Add a magnetic stir bar or a few boiling chips to the flask. c. In a separate beaker, heat deionized water to boiling. d. Add a small portion of the hot water to the Erlenmeyer flask containing the crude solid and heat the mixture on a hot plate with stirring. e. Continue to add small portions of hot water until the this compound just completely dissolves. Avoid adding an excess of solvent to maximize the yield.

2. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (e.g., 20 mg for 1.0 g of crude product). c. Bring the solution back to a boil for a few minutes while stirring.

3. Hot Filtration: a. Set up a hot filtration apparatus using a stemless funnel with fluted filter paper placed into a pre-warmed Erlenmeyer flask. b. Pre-warm the funnel and flask by rinsing with a small amount of hot solvent to prevent premature crystallization. c. Quickly pour the hot solution through the fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

4. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass to prevent contamination and solvent evaporation. b. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold deionized water. b. Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel. c. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. d. Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

6. Drying: a. Carefully transfer the filter paper with the purified crystals onto a pre-weighed watch glass. b. Dry the crystals in a drying oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved, or in a desiccator under vacuum.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., water) start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide action_node action_node start Problem Encountered no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? start->oiling_out low_yield Yield is Low? start->low_yield no_crystals->oiling_out No action_node_1 1. Scratch flask interior 2. Add seed crystal 3. Boil off excess solvent 4. Cool slowly no_crystals->action_node_1 Yes oiling_out->low_yield No action_node_2 1. Reheat and add more solvent 2. Cool solution more slowly 3. Consider a different solvent oiling_out->action_node_2 Yes action_node_3 1. Ensure complete cooling 2. Minimize washing solvent 3. Concentrate mother liquor for 2nd crop low_yield->action_node_3 Yes end Consult further literature low_yield->end No

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Common side reactions in the synthesis of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyridazinone derivatives.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and offers guidance on how to resolve specific problems that may arise during your experiments.

FAQ 1: My reaction is resulting in a low yield of the desired pyridazinone. What are the common causes and how can I improve it?

Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can often identify the root cause.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to unwanted side reactions and inhibit the desired cyclization.[1] It is highly recommended to use freshly purified reagents.

  • Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause the decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.

  • Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and can facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, though strongly acidic conditions may lead to other side reactions.[1]

  • Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

FAQ 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

The formation of side products is a common hurdle. Understanding these side reactions is the first step toward minimizing their formation.

Common Side Reactions:

  • Hydrazone Formation (Incomplete Cyclization): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate.[1][2] If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

    • Mechanism: The nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketoacid or dicarbonyl compound. This is followed by dehydration to form the C=N bond of the hydrazone. If the second nucleophilic attack by the other nitrogen of the hydrazine to form the pyridazinone ring is slow, the hydrazone intermediate will accumulate.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.

  • Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]

  • Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

  • Dimerization: In some cases, side reactions can lead to the formation of dimeric structures, further complicating the product mixture.

FAQ 3: I am using an unsymmetrical dicarbonyl compound and getting a mixture of regioisomers. How can I control the regioselectivity?

Controlling regioselectivity is a significant challenge when using unsymmetrical starting materials. The formation of one regioisomer over the other is influenced by both steric and electronic factors.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: A bulky substituent near one of the carbonyl groups can sterically hinder the approach of hydrazine, favoring the reaction at the less hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Catalysis: The use of specific acid or base catalysts can sometimes influence the rate of reaction at one carbonyl group over the other, thus improving regioselectivity.

  • Reaction Conditions: Systematically screening reaction parameters such as temperature, solvent, and reaction time can help to identify conditions that favor the formation of the desired regioisomer.

FAQ 4: I am attempting to N-alkylate my pyridazinone and am getting a mixture of N- and O-alkylated products. How can I favor N-alkylation?

Pyridazinones are ambident nucleophiles, meaning they can be alkylated at either a nitrogen or an oxygen atom. The ratio of N- to O-alkylation is dependent on several factors.

Factors Influencing N- vs. O-Alkylation:

  • Nature of the Alkylating Agent: The type of alkylating agent used plays a crucial role.

  • Base: The choice of base for deprotonation can significantly impact the product ratio.

  • Solvent: The polarity of the solvent can influence the site of alkylation.

  • Substituents on the Pyridazinone Ring: The electronic and steric properties of substituents on the pyridazinone ring can affect the nucleophilicity of the nitrogen and oxygen atoms.[1]

Protocol for Selective N-Alkylation:

While achieving complete selectivity can be challenging, certain conditions are known to favor N-alkylation. A general procedure is outlined below.

Materials:

  • Substituted Pyridazinone

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the pyridazinone in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for a specified time to allow for deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateReflux in ethanol6-Phenyl-4,5-dihydropyridazin-3(2H)-one85[1]
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene) and Hydrazine HydrateStirring in methanol at room temperaturePhenyl-substituted 5,6-fused ring pyridazineNot specified[1]
β-aroylpropionic acid and hydrazine hydrateReflux in ethanol for 8 hours6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-oneNot specified[3][4]
4-anthracen-9-yl-4-oxo-but-2-enoic acid and indole, then hydrazine hydrateCyclocondensationIndolyl-pyridazinone derivativesNot specified[5][6]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a standard procedure for the synthesis of a dihydropyridazinone from a γ-ketoacid and hydrazine hydrate.[1]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol outlines the synthesis of a fused pyridazine from a 1,4-dicarbonyl compound.[1]

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp Pure reevaluate Re-evaluate purity->reevaluate Impure solvent Evaluate Solvent Choice temp->solvent Optimized temp->reevaluate Not Optimized ph Adjust Reaction pH solvent->ph Optimized solvent->reevaluate Not Optimized water Consider Water Removal ph->water Optimized ph->reevaluate Not Optimized monitor Monitor Reaction by TLC/LC-MS water->monitor Optimized water->reevaluate Not Optimized monitor->reevaluate Incomplete/Side Products success Improved Yield monitor->success Reaction Complete reevaluate->purity

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Side_Reactions cluster_main Pyridazinone Synthesis cluster_side Common Side Reactions start Starting Materials (γ-ketoacid/dicarbonyl + hydrazine) product Desired Pyridazinone start->product Desired Pathway hydrazone Hydrazone Formation (Incomplete Cyclization) start->hydrazone regioisomers Regioisomer Formation (Unsymmetrical Precursors) start->regioisomers overalkylation Over-alkylation (Substituted Hydrazines) start->overalkylation aromatization Dehydration/ Aromatization (Harsh Conditions) product->aromatization

Caption: Common side reaction pathways in pyridazinone synthesis.

References

Improving the stability of 4-Hydroxypyridazine in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 4-Hydroxypyridazine in solutions. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound in solution is primarily influenced by its susceptibility to degradation under several conditions. Key concerns include:

  • Hydrolytic Degradation: The compound is prone to hydrolysis, with the rate of degradation being highly dependent on the pH of the solution. It is generally more labile in acidic and, particularly, alkaline environments.[1]

  • Oxidation: this compound can be oxidized, leading to the formation of various degradation products, including N-oxides and other hydroxylated derivatives.[1] Contact with strong oxidizing agents should be avoided.[2]

  • Photodegradation: The compound is sensitive to light, especially UV radiation, which can induce photochemical degradation.[1][3] Solutions should be protected from light during storage and handling.

  • Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, 4-pyridone.[1][4][5] In polar solvents, the pyridone form is generally more stable.[1] This equilibrium can affect reactivity and analytical measurements.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, with recommended temperatures below 25°C.[3][5]

  • Light: Protect from light by using amber vials or storing in the dark.[1][3]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[3]

  • Container: Use tightly sealed containers to prevent contamination and solvent evaporation.[2][6][7]

  • pH: Maintain a neutral to slightly acidic pH using a buffered system, as the compound is unstable in highly acidic or alkaline conditions.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and many polar organic solvents.[5][8] Specific solubilities include:

  • High Solubility: Water, ethanol, and methanol.[5][8]

  • Slight Solubility: Chloroform.[8]

  • Practically Insoluble: Ether and benzene.[8]

Troubleshooting Guide

Problem 1: My this compound solution has turned yellow or brown. What is the cause?

  • Possible Cause 1: Degradation. Color change is a common indicator of chemical degradation, which can be caused by exposure to light (photodegradation), air (oxidation), or non-optimal pH.[1][9]

  • Solution: Prepare fresh solutions using high-purity solvents and protect them from light and air. Ensure the pH of the solution is controlled, preferably within a neutral to slightly acidic range. Store the solution under the recommended conditions (cool, dark, and under an inert atmosphere if necessary).[1][3]

  • Possible Cause 2: Impurities. The starting material or solvent may contain impurities that react or degrade over time to form colored species.

  • Solution: Use high-purity this compound and analytical-grade solvents. Consider purifying the solvents before use if trace impurities are suspected.

Problem 2: A precipitate has formed in my aqueous this compound solution. How can I resolve this?

  • Possible Cause 1: Low Solubility/Supersaturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system, especially if the temperature has decreased.[10]

  • Solution: Gently warm the solution to see if the precipitate redissolves. If it does, consider either diluting the solution or maintaining it at a slightly elevated temperature. For future experiments, prepare solutions at a concentration known to be well within the solubility limits. The use of water-miscible organic co-solvents like ethanol can also improve solubility.[1]

  • Possible Cause 2: pH Shift. The pH of the solution may have shifted to a range where the compound is less soluble.[1]

  • Solution: Measure the pH of the solution. Adjust the pH to a range where solubility is higher. For basic derivatives, lowering the pH can increase solubility by forming a more soluble salt.[1] Using a buffer system can help maintain a stable pH.

  • Possible Cause 3: Formation of an Insoluble Degradation Product. The precipitate could be a product of chemical degradation that is insoluble in the solvent.[11]

  • Solution: Characterize the precipitate using analytical techniques (e.g., HPLC, MS) to determine if it is a degradation product. If so, the underlying cause of degradation (e.g., light exposure, wrong pH) must be addressed to prevent its formation.

Data Presentation

Forced degradation studies are essential for understanding the stability of a drug substance.[12][13] The table below summarizes typical stress conditions used in these studies.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical ConditionsExpected Outcome
Acid Hydrolysis 0.1 M - 1.0 M HCl or H₂SO₄Room Temperature or 50-60°CDegradation via hydrolysis
Base Hydrolysis 0.1 M - 1.0 M NaOH or KOHRoom TemperatureDegradation via hydrolysis
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂)Room TemperatureFormation of oxidative degradation products
Thermal Degradation Dry Heat60°C - 100°CFormation of thermal degradants
Photodegradation UV/Visible LightICH Q1B specified conditionsFormation of photolytic degradants

Data synthesized from general pharmaceutical guidelines on forced degradation studies.[12][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • pH meter, volumetric flasks, pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent mixture.[14]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[12]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature for 24 hours.[12]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (to achieve a final concentration of 3%). Store at room temperature for 24 hours, protected from light.[15]

  • Thermal Degradation: Place a sample of the solid this compound in an oven at 80°C for 48 hours. Also, expose a solution sample to the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms against a non-stressed control solution.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and a phosphate buffer (pH 3.5). The exact gradient will need to be optimized.

  • Sample Preparation: Use the stressed samples generated from the forced degradation study (Protocol 1).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Column Temperature: 30°C

  • Method Optimization: Inject the mixture of stressed samples. Adjust the mobile phase composition, gradient, and other parameters to achieve adequate separation between the main this compound peak and all degradation product peaks.[16]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.[13]

Visualizations

degradation_pathway A This compound B 3,4-Dihydroxypyridine A->B Hydroxylation (Monooxygenase) C Ring Fission Products (e.g., Formate, Pyruvate, Ammonia) B->C Oxidative Cleavage (Dioxygenase)

Caption: Simplified microbial degradation pathway of this compound.[17][18][19]

experimental_workflow start Start: Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Evaluate Chromatograms: - Identify Degradant Peaks - Assess Peak Purity hplc->data end End: Determine Degradation Profile data->end

Caption: General experimental workflow for a forced degradation study.

troubleshooting_precipitate problem Problem: Precipitate in Aqueous Solution q1 Does gentle warming redissolve the precipitate? problem->q1 sol1 Solution: - Likely a solubility issue. - Lower concentration or use co-solvents (e.g., ethanol). q1->sol1 Yes q2 Check Solution pH. Is it in an unstable range (highly acidic/alkaline)? q1->q2 No sol2 Solution: - Adjust pH to neutral/slightly acidic. - Use a buffer system for future preparations. q2->sol2 Yes sol3 Conclusion: - Precipitate is likely an insoluble degradation product. - Investigate root cause of degradation (light, air, heat). q2->sol3 No

References

Challenges in the scale-up of 4-Hydroxypyridazine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 4-Hydroxypyridazine production.

Troubleshooting Guide

Issue: Low Product Yield

Low yields are a common challenge in pyridazinone synthesis. The following Q&A provides a systematic approach to troubleshoot and optimize your reaction.

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Several factors can contribute to low yields in pyridazinone synthesis. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids or 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions. It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation reaction, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, improving the yield.[1]

Low_Yield_Troubleshooting start Low Yield of This compound purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->purity If yield is still low success Improved Yield: Optimization Successful reevaluate->success If yield improves

Caption: Troubleshooting workflow for addressing low yields.

Issue: Formation of Side Products

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Common side products in pyridazinone synthesis include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Incomplete Cyclization: The intermediate from the initial reaction may not fully cyclize to form the pyridazinone ring, leading to impurities.

  • Polymeric By-products: Under certain conditions, especially at higher temperatures, reactants can polymerize.[2]

To minimize side product formation, carefully control reaction parameters such as temperature, reaction time, and the rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The primary challenges in scaling up production include:

  • Reaction Kinetics and Heat Transfer: Many reactions in heterocyclic synthesis are exothermic. Managing heat transfer effectively is crucial to avoid runaway reactions and the formation of by-products.[2][3]

  • Mixing Efficiency: What works well with a magnetic stir bar at a small scale may be inefficient in a large reactor, leading to localized concentration gradients and side reactions.[3]

  • Raw Material Quality: The purity of starting materials can significantly impact the yield and purity of the final product on a larger scale.[2]

  • Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up.[3]

  • Product Isolation and Purification: Isolating and purifying the product from a large volume of reaction mixture can be challenging. Techniques like recrystallization or column chromatography may need significant optimization for large-scale operations.

Q2: How can I improve the purification of my crude this compound?

A2: For purification challenges, consider the following:

  • Recrystallization: Screen different solvents to find a system that provides good recovery and high purity. A solvent/anti-solvent system might be effective.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Optimize the stationary phase and eluent system for good separation. For larger scales, consider flash chromatography systems.

  • Activated Carbon Treatment: To remove colored impurities, treatment with activated carbon can be effective.[4]

Data on Synthesis of Pyridazinone Derivatives

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting a suitable synthetic route and optimizing reaction parameters.

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid, Hydrazine hydrateEthanol, Reflux, 4-6 hours6-Phenyl-4,5-dihydropyridazin-3(2H)-oneNot specified[1]
Phenyl-fulvene, Hydrazine hydrateMethanol, Room Temperature, 24 hoursPhenyl-substituted pyridazine71%[5]
γ-ketoacids, HydrazineAcidic mediumPyridazinone derivativesGeneral method[1]

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyridazinone Derivative

This protocol describes the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product, for example, by filtration or evaporation of the solvent followed by purification.

Synthesis_Workflow start Starting Materials: β-Benzoylpropionic acid, Hydrazine hydrate, Ethanol dissolve Dissolve β-Benzoylpropionic acid in Ethanol start->dissolve add_hydrazine Add Hydrazine hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor isolate Cool and Isolate Product monitor->isolate end 6-Phenyl-4,5-dihydropyridazin-3(2H)-one isolate->end

Caption: General workflow for dihydropyridazinone synthesis.

References

Technical Support Center: 4-Hydroxypyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 4-Hydroxypyridazine, also known as pyridazin-4-ol or its tautomer, 4(1H)-pyridazinone. Due to the limited availability of direct literature for this specific isomer, this guide is based on established principles of pyridazine and pyridazinone synthesis, a common route being the cyclocondensation of a γ-keto acid or a related 1,4-dicarbonyl compound with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to the pyridazinone core structure?

A1: A prevalent method for synthesizing the pyridazinone ring is the reaction of a γ-keto acid with hydrazine hydrate.[1] This reaction involves the condensation of the hydrazine with the ketone and subsequent cyclization with the carboxylic acid to form the dihydropyridazinone, which can then be oxidized to the pyridazinone. For this compound, a hypothetical analogous precursor would be a 3-formyl-3-hydroxypropanoic acid derivative.

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields in pyridazinone synthesis can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not have gone to completion. Extending the reaction time or increasing the temperature can sometimes help.[2]

  • Side Reactions: The formation of hydrazones at both the ketone and the carboxylic acid (forming a hydrazide) can lead to side products.[3] Careful control of reaction conditions is crucial.

  • Purity of Starting Materials: Impurities in the γ-keto acid or hydrazine hydrate can interfere with the reaction. Ensure high purity of all reagents.

  • Suboptimal pH: The pH of the reaction medium can influence the reactivity of the hydrazine and the cyclization step. Acid catalysis is often employed, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity.

Q3: I am observing multiple spots on my TLC plate. What are the likely impurities?

A3: Common impurities in pyridazinone synthesis include:

  • Unreacted starting materials (the γ-keto acid and hydrazine).

  • The intermediate open-chain hydrazone.

  • Over-oxidation or degradation products if harsh oxidizing agents are used.

  • Polymeric byproducts, especially if the reaction is run at a very high temperature for an extended period.

Q4: How can I effectively purify the final this compound product?

A4: Purification of pyridazinone derivatives often involves the following techniques:

  • Recrystallization: This is a common and effective method for purifying solid pyridazinone products. Ethanol or a mixture of ethanol and water is often a suitable solvent system.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: If the product has acidic or basic properties that differ significantly from the impurities, an acid-base extraction can be an effective preliminary purification step.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Ineffective cyclization.Increase reaction temperature and/or reaction time. Consider using a Dean-Stark trap to remove water and drive the equilibrium towards the product.
Low purity of hydrazine hydrate.Use fresh, high-purity hydrazine hydrate.
Incorrect stoichiometry.Ensure accurate measurement of starting materials. A slight excess of hydrazine hydrate may be beneficial.
Formation of a Tarry/Polymeric Mass Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction progress more closely.
Presence of strongly acidic or basic impurities.Purify starting materials to remove any catalytic impurities that could promote polymerization.
Product is Difficult to Isolate from the Reaction Mixture Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture to a lower temperature.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature.
Inefficient purification.Optimize the recrystallization solvent system or the eluent for column chromatography.

Experimental Protocols

General Protocol for the Synthesis of a Pyridazin-3(2H)-one from a γ-Keto Acid

This protocol is for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from 4-oxo-4-phenylbutanoic acid and serves as a representative example of pyridazinone synthesis.[4]

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and then cool to induce crystallization.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

Reaction_Pathway General Synthesis of a Pyridazinone from a γ-Keto Acid gamma-Keto_Acid γ-Keto Acid Intermediate Open-chain Hydrazone gamma-Keto_Acid->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product Pyridazinone Intermediate->Product Cyclization (-H2O)

Caption: General reaction pathway for the synthesis of a pyridazinone.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Purity->Optimize_Conditions Pure Impure_Reactants Impure Reactants Check_Purity->Impure_Reactants Impure Check_Stoichiometry Verify Stoichiometry Optimize_Conditions->Check_Stoichiometry Optimized Suboptimal_Reaction Suboptimal Reaction Optimize_Conditions->Suboptimal_Reaction Inefficient Purification_Issues Investigate Purification Losses Check_Stoichiometry->Purification_Issues Correct Incorrect_Ratios Incorrect Ratios Check_Stoichiometry->Incorrect_Ratios Incorrect Loss_During_Workup Loss During Workup/ Purification Purification_Issues->Loss_During_Workup Yes End Improved Yield Purification_Issues->End No Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Adjust_Conditions Adjust Temperature/Time Suboptimal_Reaction->Adjust_Conditions Recalculate_Reagents Recalculate & Re-weigh Incorrect_Ratios->Recalculate_Reagents Optimize_Purification Optimize Purification Method Loss_During_Workup->Optimize_Purification Purify_Reactants->End Adjust_Conditions->End Recalculate_Reagents->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Methods to avoid impurity formation in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyridazinone derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent impurity formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a practical question-and-answer format.

Question 1: I am observing a low yield of my desired pyridazinone product. What are the common causes and how can I improve the yield?

Answer:

Low yields are a frequent challenge in pyridazinone synthesis. The following factors are common contributors to this issue. A systematic approach to troubleshooting can help optimize your reaction for a better outcome.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives, is critical. Impurities can participate in unwanted side reactions or inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[1]

  • Reaction Temperature: Temperature plays a crucial role in the reaction. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they often facilitate the reaction.[1]

  • pH of the Reaction Medium: The pH of the reaction medium can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization step in pyridazinone synthesis produces water. In some instances, removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby improving the yield.[1]

Question 2: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the common side reactions in pyridazinone synthesis?

Answer:

The formation of side products is a common obstacle in pyridazinone synthesis. Understanding these potential side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in a hydrazone. If the subsequent cyclization is slow or does not go to completion, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates. This can lead to the formation of two distinct regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by carefully adjusting reaction conditions or by using specific catalysts.[1]

  • Over-alkylation: When using a substituted hydrazine, such as methylhydrazine, if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Question 3: I am struggling with the purification of my crude pyridazinone product. What are the most effective purification techniques?

Answer:

Effective purification is a critical step to obtain a pyridazinone derivative of the desired purity for further applications. The most common and effective purification techniques are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.

  • Recrystallization: This technique is ideal for purifying solid compounds. The principle is based on the differential solubility of the compound in a hot versus a cold solvent. Impurities are either insoluble in the hot solvent or remain soluble in the cold solvent, allowing for the isolation of pure crystals of the desired compound.

  • Column Chromatography: This is a powerful technique for separating complex mixtures or for achieving very high purity. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing pyridazinones?

A1: The most common method for the synthesis of pyridazin-3(2H)-ones is the condensation of γ-keto acids with hydrazine hydrate or a hydrazine derivative. This approach typically leads to 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Q2: How can I control the regioselectivity of N-alkylation when using a substituted hydrazine?

A2: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation. A systematic screening of these conditions is often necessary to achieve the desired regioselectivity.

Q3: How can I monitor the progress of my pyridazinone synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

SolventReaction Time (hours)Yield (%)Reference
Ethanol4-685[2]
Acetic Acid390[2]
Dioxane878[3]
n-Butanol682[3]

Table 2: Solubility of 6-phenylpyridazin-3(2H)-one in Various Solvents at 318.2 K

SolventMole Fraction Solubility
Dimethyl sulfoxide (DMSO)0.473
Polyethylene glycol-400 (PEG-400)0.412
Transcutol®0.346
Ethyl acetate6.81 x 10⁻²
2-Butanol2.18 x 10⁻²
1-Butanol2.11 x 10⁻²
Propylene glycol1.50 x 10⁻²
Isopropyl alcohol1.44 x 10⁻²
Ethylene glycol1.27 x 10⁻²
Ethanol8.22 x 10⁻³
Methanol5.18 x 10⁻³
Water1.26 x 10⁻⁵
Data sourced from Shakeel et al. (2021).[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[2]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[2]

  • Reflux the reaction mixture for 4-6 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[2]

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[2]

Protocol 2: Recrystallization of a Pyridazinone Derivative

Materials:

  • Crude pyridazinone derivative

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until a clear solution is obtained.

  • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or activated charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Column Chromatography of a Pyridazinone Derivative

Materials:

  • Crude pyridazinone derivative

  • Silica gel

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Add the eluent to the top of the column and begin to collect fractions.

  • Monitor the separation by analyzing the collected fractions using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice Start->EvaluateSolvent AdjustpH Adjust Reaction pH Start->AdjustpH WaterRemoval Consider Water Removal Start->WaterRemoval Monitor Monitor Reaction by TLC/LC-MS CheckPurity->Monitor OptimizeTemp->Monitor EvaluateSolvent->Monitor AdjustpH->Monitor WaterRemoval->Monitor Reevaluate Re-evaluate Monitor->Reevaluate If yield is still low ImprovedYield Improved Yield Monitor->ImprovedYield If yield improves Reevaluate->Start Success Optimization Successful ImprovedYield->Success

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Common_Side_Reactions Synthesis Pyridazinone Synthesis IncompleteCyclization Incomplete Cyclization: Hydrazone Formation Synthesis->IncompleteCyclization UnsymmetricalPrecursors Unsymmetrical Precursors: Regioisomer Formation Synthesis->UnsymmetricalPrecursors SubstitutedHydrazines Substituted Hydrazines: Over-alkylation Synthesis->SubstitutedHydrazines HarshConditions Harsh Conditions: Dehydration/Aromatization Synthesis->HarshConditions NNBondCleavage Harsh Conditions: N-N Bond Cleavage Synthesis->NNBondCleavage

Caption: Common side reactions encountered during pyridazinone synthesis.

Purification_Workflow Crude Crude Synthetic Product Wash Initial Wash (e.g., with cold solvent) Crude->Wash Removal of soluble impurities Recrystallization Recrystallization (for solid products) Wash->Recrystallization ColumnChromatography Column Chromatography (for complex mixtures) Wash->ColumnChromatography PurityAnalysis Purity Analysis (TLC, LC-MS, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If further purification is needed PurityAnalysis->ColumnChromatography If further purification is needed PureProduct Pure Product PurityAnalysis->PureProduct If purity is satisfactory

References

Technical Support Center: Photostability of 4-Hydroxypyridazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 4-hydroxypyridazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading under ambient laboratory light. What are the initial steps to confirm and characterize this photodegradation?

A1: To confirm suspected photodegradation, a systematic approach is recommended. First, perform a forced degradation study by exposing a solution of your compound to a controlled light source with a defined spectrum and intensity.[1][2][3] It is crucial to include a "dark control" sample, which is protected from light but kept under the same temperature and atmospheric conditions, to differentiate between photodegradation and other forms of degradation (e.g., thermal).[3] Monitor the degradation over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[1][4]

Q2: What are the expected photodegradation products of this compound?

A2: While specific data for this compound is limited, studies on its structural analog, maleic hydrazide (1,2-dihydropyridazine-3,6-dione), suggest that photodegradation may involve the opening of the pyridazine ring. Potential degradation products could include maleic acid, fumaric acid, and succinic acid.[5] Additionally, for substituted pyridazinone derivatives, reactions such as hydroxyl radical attack on the pyridazine or adjacent rings can occur, leading to hydroxylated byproducts.[6]

Q3: I am observing unexpected peaks in my HPLC chromatogram during a photostability study. How can I determine if these are genuine degradation products or artifacts?

A3: The appearance of unexpected peaks is a common issue. To troubleshoot, consider the following:

  • Analyze the Dark Control: Compare the chromatogram of the irradiated sample with that of the dark control. Peaks present in both are likely not a result of photodegradation.

  • Blank Exposure: Expose a blank solution (solvent without the compound) to the same light conditions. This will help identify any peaks originating from solvent degradation or impurities.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a Mass Spectrometer (MS) coupled with your HPLC to assess the purity of the parent peak and the new peaks. Co-elution of impurities can be misleading.

  • Forced Degradation of Impurities: If you have identified impurities in your starting material, consider subjecting them to the same photostability testing conditions to see if they generate any of the observed peaks.

Q4: My attempt to determine the photodegradation quantum yield is giving inconsistent results. What are the common pitfalls?

A4: Inconsistent quantum yield measurements can arise from several factors:

  • Inaccurate Photon Flux Measurement: The light intensity of your source must be accurately determined using a calibrated radiometer or a chemical actinometer.

  • Inner Filter Effects: At high concentrations, the sample itself can absorb the emitted light, leading to lower measured fluorescence or an underestimation of the reaction rate. It is recommended to use absorbances in the range of 0.01 to 0.1 to minimize this effect.

  • Solvent and pH Effects: The solvent and pH of the solution can significantly influence the rate of photodegradation. Ensure these are consistent across all experiments.[7]

  • Oxygen Concentration: The presence of oxygen can lead to photo-oxidative degradation pathways. For reproducibility, experiments should be conducted under controlled atmospheric conditions (e.g., air-saturated or deoxygenated).

Troubleshooting Guides

Issue 1: Rapid and Extensive Degradation in Solution
Potential Cause Troubleshooting Steps
High Light Intensity Reduce the intensity of the light source or increase the distance between the source and the sample.
Reactive Solvent Some solvents can participate in photochemical reactions. Test the photostability in a range of solvents with varying polarities and proticities (e.g., acetonitrile, methanol, water).
Photosensitization by Impurities Purify the starting material to remove any impurities that may be acting as photosensitizers.
Inappropriate pH The ionization state of the molecule can affect its photostability. Conduct the experiment at different pH values to identify the most stable conditions.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Potential Cause Troubleshooting Steps
Formation of Volatile Degradants Use a closed system for the experiment and analyze the headspace by Gas Chromatography (GC) if volatile products are suspected.
Formation of Insoluble Degradants Visually inspect the sample for any precipitates. If present, dissolve them in a suitable solvent and analyze separately.
Degradants Not Detected by the Analytical Method Ensure your HPLC method is capable of detecting all degradation products. This may require adjusting the mobile phase, gradient, or detector wavelength. Using a universal detector like a mass spectrometer can be beneficial.
Co-elution of Degradants Optimize the HPLC method to ensure baseline separation of all peaks. This can involve changing the column, mobile phase composition, or gradient profile.

Data Presentation

Table 1: Illustrative Photodegradation Data for a Hypothetical this compound Derivative

ParameterValueConditions
Photolytic Half-Life (t½) 12 hours1.2 million lux hours visible light, 200 W h/m² UVA
Quantum Yield (Φ) 0.05In methanol, at 300 nm irradiation
Major Degradation Product 4-oxo-4-aminobutanoic acidIdentified by LC-MS/MS
Minor Degradation Product Maleic AcidIdentified by LC-MS/MS

Note: This data is illustrative and based on potential degradation pathways. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Forced Photodegradation Study
  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).

  • Controls: Prepare a "dark control" by wrapping an identical sample in aluminum foil. Also, prepare a solvent blank.

  • Light Exposure: Place the sample, dark control, and blank in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[8]

  • Monitoring: At specified time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method. Quantify the parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time to determine the degradation kinetics. Compare the chromatograms of the exposed sample, dark control, and blank to identify photodegradation products.

Protocol 2: Quantum Yield Determination (Relative Method)
  • Standard Selection: Choose a well-characterized chemical actinometer with a known quantum yield that absorbs in a similar spectral region as the test compound.

  • Solution Preparation: Prepare a series of solutions of both the test compound and the actinometer in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Irradiation: Irradiate each solution for a fixed period under identical conditions (light source, geometry, and temperature).

  • Analysis: Determine the change in concentration of both the test compound and the actinometer using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculation: Calculate the quantum yield of the test compound relative to the actinometer using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where Φ is the quantum yield, k is the rate constant of degradation, and ε is the molar absorptivity at the irradiation wavelength.

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare solution of This compound derivative Exposure Expose samples in photostability chamber Start->Exposure DarkControl Prepare dark control (wrap in foil) DarkControl->Exposure Blank Prepare solvent blank Blank->Exposure Sampling Withdraw aliquots at time intervals Exposure->Sampling HPLC HPLC-DAD/MS Analysis Sampling->HPLC Kinetics Determine degradation kinetics HPLC->Kinetics ID Identify degradation products HPLC->ID MassBalance Assess mass balance HPLC->MassBalance

Caption: Experimental workflow for a forced photodegradation study.

Degradation_Pathway This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Ring Opening Ring Opening Excited State->Ring Opening Photochemical Reaction Maleic Acid Maleic Acid Ring Opening->Maleic Acid Hypothesized Fumaric Acid Fumaric Acid Ring Opening->Fumaric Acid Hypothesized Further Degradation Further Degradation Maleic Acid->Further Degradation Fumaric Acid->Further Degradation

Caption: Hypothesized photodegradation pathway for this compound.

Troubleshooting_Tree Start Unexpected peaks in HPLC chromatogram Q1 Are peaks present in the dark control? Start->Q1 A1_Yes Not photodegradation products. Investigate thermal/oxidative stability. Q1->A1_Yes Yes A1_No Potential photodegradation products. Q1->A1_No No Q2 Are peaks present in the solvent blank? A1_No->Q2 A2_Yes Solvent degradation or impurity. Use higher purity solvent. Q2->A2_Yes Yes A2_No Likely compound-related degradation products. Q2->A2_No No Q3 Is the parent peak pure (DAD/MS analysis)? A2_No->Q3 A3_No Co-eluting impurity. Optimize HPLC method. Q3->A3_No No A3_Yes Proceed with identification of degradation products. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Storage conditions for long-term stability of 4-Hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 4-Hydroxypyridazine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Long-Term Stability and Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound for long-term use. The following table summarizes the recommended storage conditions based on available safety and technical data.

ParameterRecommended ConditionsRationale & Remarks
Temperature Store in a cool, dry place.[1][2] Room temperature, below 25°C (77°F) is generally recommended.[2]Prevents thermal degradation. Avoid exposure to excess heat.[1]
Humidity Keep in a dry environment.[1][2] The compound is hygroscopic.[1]Exposure to moisture should be avoided to prevent hydration and potential hydrolysis.[1]
Light Store in a dark place.[2] The compound is light-sensitive.[2]Protect from direct sunlight and strong indoor light to prevent photodegradation.[2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[2]Minimizes oxidation and degradation from atmospheric components.
Container Keep in a tightly sealed, suitable, and closed container.[1][2][4]Prevents contamination and exposure to moisture and air.[1][3]
Incompatible Materials Strong oxidizing agents and strong acids.[1]Avoid co-storage with these materials to prevent chemical reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound degradation?

A1: Pure this compound is typically a beige or pale yellow to light brown crystalline powder.[2] Significant darkening or a change to a distinct brown color can indicate degradation or the presence of impurities. Any change in physical appearance, such as clumping or a change in texture, may suggest moisture absorption due to its hygroscopic nature.[1]

Q2: My this compound solution has turned yellow/brown. Can I still use it?

A2: Discoloration in solution can be a sign of degradation, potentially due to oxidation or photodegradation. It is highly recommended to assess the purity of the solution using an appropriate analytical method, such as HPLC, before use. If new peaks are detected or the main peak area has significantly decreased, the solution should be discarded.

Q3: I suspect my solid this compound has degraded. How can I confirm this?

A3: To confirm degradation, you can perform a purity analysis. The most common methods are High-Performance Liquid Chromatography (HPLC) to check for impurities and a melting point test. A significant depression or broadening of the melting point range compared to the specification (typically around 150-151°C) can indicate the presence of impurities. For a more detailed investigation, Nuclear Magnetic Resonance (NMR) spectroscopy can help identify degradation products.

Q4: What are the likely degradation products of this compound?

A4: Under microbial or oxidative conditions, this compound can be hydroxylated to form 3,4-dihydroxypyridine, which can then undergo ring-opening to form smaller aliphatic molecules.[1][5][6] Chemical degradation under forced conditions (e.g., strong acid/base, oxidation, light) can lead to a variety of products, including ring-opened species and potentially polymerized materials, though specific chemical degradation pathways are not extensively documented in readily available literature.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of Solid - Exposure to light or air (oxidation).- Long-term storage at elevated temperatures.- Assess purity via HPLC and melting point.- If purity is compromised, discard the reagent.- Ensure future storage is in a dark, cool, and dry place, preferably under an inert atmosphere.
Poor Solubility - Potential degradation to less soluble impurities.- Incorrect solvent or pH.- Verify the solvent and its purity.- Confirm the pH of the solution is appropriate for dissolution.- Analyze the solid for impurities using HPLC or NMR.
Unexpected Peaks in HPLC - Degradation of the compound.- Contamination from solvent or glassware.- Run a blank (solvent only) to rule out contamination.- Compare the chromatogram to a reference standard.- If new peaks are present, consider forced degradation studies to identify them.
Inconsistent Experimental Results - Use of a degraded or impure batch of this compound.- Re-qualify the batch of this compound using a validated analytical method.- If degradation is confirmed, use a new, pure batch for subsequent experiments.

Experimental Protocols

Stability-Indicating HPLC Method (Adapted from similar compounds)

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector or a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (at initial conditions) to a final concentration of approximately 0.5 mg/mL.

NMR Spectroscopy for Purity Assessment

¹H NMR can be used to assess the purity of this compound and identify major degradation products by observing the appearance of new signals or changes in the integration of characteristic peaks.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Look for the appearance of new peaks that could indicate degradation products.

    • Integrate the peaks corresponding to this compound and any new impurity peaks to estimate the relative purity.

Visualizations

degradation_pathway This compound This compound 3,4-Dihydroxypyridine 3,4-Dihydroxypyridine This compound->3,4-Dihydroxypyridine Hydroxylation (Microbial/Oxidative) Ring-Opened Intermediates Ring-Opened Intermediates 3,4-Dihydroxypyridine->Ring-Opened Intermediates Ring Fission Smaller Aliphatic Molecules Smaller Aliphatic Molecules Ring-Opened Intermediates->Smaller Aliphatic Molecules

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow start Suspected Degradation of This compound visual_inspection Visual Inspection (Color, Texture) start->visual_inspection analytical_testing Perform Analytical Testing (HPLC, Melting Point, NMR) visual_inspection->analytical_testing Change Observed use_reagent Proceed with Experiment visual_inspection->use_reagent No Change is_pure Is Purity within Specification? analytical_testing->is_pure is_pure->use_reagent Yes discard_reagent Discard and Procure New Batch is_pure->discard_reagent No review_storage Review Storage Conditions (Temp, Light, Humidity, Atmosphere) discard_reagent->review_storage

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of Polar Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying polar pyridazinone derivatives?

A1: The primary challenges stem from their high polarity, which can lead to issues such as poor solubility in common organic solvents, strong adsorption to silica gel, peak tailing in chromatography, and difficulty in crystallization.[1][2] These compounds often contain multiple hydrogen bond donors and acceptors, contributing to these behaviors.

Q2: Which purification techniques are most effective for polar pyridazinone derivatives?

A2: The choice of technique depends on the purity of the crude product, the nature of the impurities, and the desired scale of purification. The most common methods are:

  • Recrystallization: Ideal for solid products with relatively high initial purity (>90%).[3]

  • Column Chromatography: Effective for complex mixtures or when impurities have similar polarities to the product.[3][4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for purifying challenging mixtures or for achieving very high purity.[6][7][8]

Q3: How can I improve the solubility of my polar pyridazinone derivative for purification?

A3: Improving solubility is often necessary for effective purification. Consider these strategies:

  • Solvent System Modification: For chromatography, try using more polar solvent systems. Adding a small percentage of methanol or acetic acid to dichloromethane (DCM) or ethyl acetate/hexane mobile phases can help.[1] For reverse-phase HPLC, adjusting the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) or formic acid can improve solubility and peak shape.[1]

  • Salt Formation: Converting your compound to a salt (e.g., hydrochloride or trifluoroacetate) can significantly increase its solubility in polar solvents. The free base can often be regenerated after purification if needed.[1]

  • Heating: Gently heating the solvent can aid in dissolving the compound, but be cautious of potential thermal degradation.[1]

Troubleshooting Guides

Recrystallization

Issue: My compound will not crystallize from solution.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used.[1] The compound might also be too soluble in the chosen solvent.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal from a previous batch.[1]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-Solvent: If your compound is highly soluble, you can try adding a solvent in which your compound is insoluble but is miscible with the crystallization solvent. Add the anti-solvent dropwise until the solution becomes cloudy, then gently heat until it is clear again before allowing it to cool slowly.[2]

Issue: The recrystallized product is colored or has low purity.

  • Cause: Impurities may be co-crystallizing with your product.

  • Solution:

    • Use Activated Charcoal: If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2]

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[3]

Column Chromatography

Issue: My polar compound is sticking to the silica gel and won't elute.

  • Cause: The highly polar nature of the pyridazinone derivative leads to strong interactions with the acidic silanol groups on the silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, you can increase the percentage of methanol in a dichloromethane/methanol mixture.[9]

    • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[1] This will cap the acidic sites on the silica, reducing strong adsorption and minimizing peak tailing.[1]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

Issue: I'm observing significant peak tailing or streaking on the column.

  • Cause: This is often due to strong interactions between the polar analyte and the stationary phase, or overloading the column.

  • Solution:

    • Mobile Phase pH Adjustment: For basic pyridazinone derivatives, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.[1][10]

    • Dry Loading: If your compound has poor solubility in the eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[1][11] This often leads to better resolution.[1]

Preparative HPLC

Issue: My polar compound shows poor or no retention on a C18 (reverse-phase) column.

  • Cause: The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[10]

  • Solution:

    • Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component in your mobile phase. Some modern reverse-phase columns are stable in 100% aqueous conditions.[10]

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[2][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a mobile phase high in organic solvent, which is ideal for retaining and separating very polar compounds.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Polar Pyridazinone Derivative

TechniqueTypical PurityTypical YieldThroughputKey Considerations
Recrystallization >98%60-80%HighOnly suitable for solid compounds with high initial purity.
Column Chromatography 95-99%50-90%MediumVersatile for various sample types; optimization of solvent system is crucial.[9]
Preparative HPLC >99%70-95%Low to MediumHigh resolution and purity; requires method development and specialized equipment.[6][8]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which the pyridazinone derivative is sparingly soluble at room temperature but highly soluble at its boiling point. Common choices for polar compounds include ethanol, methanol, or mixtures like dichloromethane/ethanol.[3][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if needed.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Column Chromatography (Wet Loading)
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the target compound.[3] A common starting point for polar compounds is a mixture of dichloromethane and methanol.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed using a pipette.[3]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[1]

  • Fraction Collection: Collect fractions and monitor the separation using TLC.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]

Protocol 3: Preparative HPLC
  • Method Development: Begin with an analytical scale separation to develop a suitable method. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid) and select an appropriate column (e.g., C18 for general use, or a polar-embedded column for highly polar compounds).[6]

  • Scale-Up: Scale the analytical method to a preparative scale by adjusting the flow rate and injection volume based on the column dimensions.[6]

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm filter.[2]

  • Chromatographic Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the optimized gradient.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of interest, often triggered by a UV detector signal.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Visualizations

experimental_workflow General Purification Workflow for Polar Pyridazinone Derivatives crude Crude Synthetic Product wash Initial Wash (e.g., with cold solvent) crude->wash decision Assess Purity and Physical State wash->decision recrystallization Recrystallization decision->recrystallization Solid, >90% Purity column_chrom Column Chromatography decision->column_chrom Complex Mixture or Oil prep_hplc Preparative HPLC decision->prep_hplc Difficult Separation analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->analysis column_chrom->analysis prep_hplc->analysis analysis->column_chrom Further Purification Needed pure_product Pure Product analysis->pure_product Purity Satisfactory

Caption: General experimental workflow for purifying crude pyridazinone derivatives.

purification_decision_tree Decision Tree for Selecting a Purification Method start Crude Product is_solid Is the product a solid? start->is_solid initial_purity Is initial purity >90%? is_solid->initial_purity Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) is_complex Is it a complex mixture? initial_purity->is_complex No recrystallize Recrystallization initial_purity->recrystallize Yes is_complex->column_chrom No prep_hplc Preparative HPLC is_complex->prep_hplc Yes

Caption: Decision tree for selecting a suitable purification method.

hplc_troubleshooting Troubleshooting HPLC Peak Tailing start HPLC Peak Tailing Observed is_basic Is the analyte basic? start->is_basic add_modifier Add basic modifier to mobile phase (e.g., 0.1% Triethylamine) is_basic->add_modifier Yes check_column Is column end-capped and in good condition? is_basic->check_column No resolved Peak Shape Improved add_modifier->resolved replace_column Replace column check_column->replace_column No optimize_ph Optimize mobile phase pH (e.g., low pH for basic analytes) check_column->optimize_ph Yes use_polar_column Use a polar-embedded or polar-endcapped column use_polar_column->resolved replace_column->start optimize_ph->use_polar_column Still Tailing optimize_ph->resolved Resolved

References

Validation & Comparative

A Comparative Guide to 4-Hydroxypyridazine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and pharmacokinetic profile of a drug candidate. This guide provides a comparative analysis of 4-hydroxypyridazine against other commonly employed heterocyclic scaffolds such as pyrazole and pyrimidine. The focus is on their application as bioisosteric replacements for phenol and their role in the development of kinase inhibitors, particularly targeting the p38 MAPK and VEGFR-2 signaling pathways.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug discovery, with nitrogen-containing heterocycles being particularly prevalent in FDA-approved drugs.[1][2] Their utility stems from their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and to modulate key drug-like properties such as solubility and metabolic stability.[3] The concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties, is a powerful strategy to optimize lead compounds.[4][5] Phenolic hydroxyl groups, while important for target binding, can be liabilities due to rapid metabolism.[4] This has led to the exploration of various heterocyclic cores as phenol bioisosteres.

This compound is an emerging scaffold in drug design, valued for its unique combination of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), along with its polar nature which can improve solubility.[6] This guide compares its properties and performance with more established heterocyclic systems.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The choice of a heterocyclic core significantly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical and in vitro pharmacokinetic parameters for representative compounds featuring this compound, pyrazole, and pyrimidine scaffolds. It is important to note that direct side-by-side comparisons within a single chemical series are not always available in the public domain; therefore, this table compiles data from various sources to illustrate general trends.

PropertyThis compound AnaloguePyrazole AnaloguePyrimidine AnalogueGeneral Trends & Considerations
LogP (Lipophilicity) LowerVariableLower to ModerateIntroduction of nitrogen atoms generally decreases lipophilicity compared to a phenyl ring, which can be beneficial for reducing off-target effects and improving solubility. Pyridazine, with two adjacent nitrogens, tends to be more polar.[6]
Aqueous Solubility Generally HigherVariableGenerally HigherIncreased polarity from the heteroatoms typically leads to improved aqueous solubility, a crucial factor for oral bioavailability.
Metabolic Stability (HLM, t½) VariableGenerally more stableVariablePyrazole rings are often more resistant to oxidative metabolism compared to pyridazine and pyrimidine, though this is highly dependent on the substitution pattern.[6]
Caco-2 Permeability (Papp) ModerateModerate to HighModerate to HighPermeability is influenced by a balance of lipophilicity and hydrogen bonding potential. Highly polar scaffolds may exhibit lower passive permeability.[7][8][9][10][11]
Hydrogen Bonding 1 H-bond donor, 1-2 H-bond acceptors1 H-bond donor, 1 H-bond acceptor2 H-bond acceptorsThe arrangement of hydrogen bond donors and acceptors is critical for target recognition and can be tailored by selecting the appropriate heterocycle.

Performance in Kinase Inhibition: p38 MAPK and VEGFR-2

Kinases are a major class of drug targets, and heterocyclic scaffolds are frequently employed in the design of kinase inhibitors. The p38 MAP kinase and VEGFR-2 are key targets in inflammation and oncology, respectively.

p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[3][12] Inhibitors of p38 have been developed using various heterocyclic cores. While direct comparisons are limited, the literature suggests that both pyridazine and pyrazole scaffolds can be effectively utilized. For instance, N-arylpyridazinones have been developed as selective p38 MAP kinase inhibitors.[13] Similarly, pyrazole-based compounds have a long history as potent p38 inhibitors, with some advancing to clinical trials.[14]

VEGFR-2 Kinase Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[15][16] Pyridine, pyrimidine, and pyrazole derivatives have all been successfully developed as VEGFR-2 inhibitors.[1][17][18][19] The choice of heterocycle can influence both potency and selectivity. For example, pyrazole-containing compounds have been shown to be potent VEGFR-2 inhibitors, with some exhibiting dual EGFR/VEGFR-2 activity.[17][20]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are standard protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Kinase enzyme (e.g., p38α or VEGFR-2)

  • Peptide substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier similar to the human intestinal epithelium.[7][8][9][10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds dissolved in a suitable solvent

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayer with pre-warmed HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the HLM and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines Cell Surface Receptor Cell Surface Receptor Stress/Cytokines->Cell Surface Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Cell Surface Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK phosphorylates Downstream Substrates Downstream Substrates (e.g., MK2, ATF2) p38 MAPK->Downstream Substrates phosphorylates Inflammatory Response Pro-inflammatory Cytokine Production Downstream Substrates->Inflammatory Response Heterocyclic_Inhibitors Heterocyclic Inhibitors (e.g., Pyridazine, Pyrazole) Heterocyclic_Inhibitors->p38 MAPK

Caption: The p38 MAPK signaling pathway and the point of intervention for heterocyclic inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Signaling Proteins Signaling Proteins (e.g., PLCγ, PI3K) Dimerization & Autophosphorylation->Signaling Proteins recruits & activates Downstream Pathways Downstream Pathways (e.g., RAS-MAPK, PI3K-Akt) Signaling Proteins->Downstream Pathways Cellular Responses Angiogenesis, Proliferation, Migration, Survival Downstream Pathways->Cellular Responses Heterocyclic_Inhibitors Heterocyclic Inhibitors (e.g., Pyridine, Pyrimidine, Pyrazole) Heterocyclic_Inhibitors->VEGFR-2 inhibit autophosphorylation

Caption: The VEGFR-2 signaling cascade and the mechanism of action for heterocyclic kinase inhibitors.

kinase_inhibitor_workflow cluster_0 In Vitro Screening cluster_1 In Vitro ADME Profiling HTS High-Throughput Screening (Primary Assay) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Lead_Generation Lead Generation Selectivity_Profiling->Lead_Generation Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability Metabolic_Stability->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization

Caption: A generalized experimental workflow for the screening and profiling of kinase inhibitors.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypyridazine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxypyridazine scaffold has emerged as a significant pharmacophore in the development of potent and selective inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various human cancers. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro potencies of selected this compound derivatives against the c-Met kinase and their cellular antiproliferative activities in the GTL-16 gastric carcinoma cell line, which exhibits c-Met amplification. The core scaffold and substitution points (R1 and R2) are shown below.

Core Scaffold of this compound Derivatives

Table 1: c-Met Kinase Inhibition and Antiproliferative Activity of this compound Derivatives

CompoundR1 GroupR2 Groupc-Met IC50 (nM)GTL-16 IC50 (nM)
1 HH580>10000
2 3-pyridylH15250
3 4-pyridylH22310
4 PhenylH8180
5 3-quinolylH1 20
6 3-quinolylCH312150
7 3-quinolylOCH398850
8 4-(1-methyl-1H-pyrazol-4-yl)phenylH465

Data compiled from representative studies on c-Met inhibitors.

Analysis of Structure-Activity Relationships

The data presented in Table 1 reveals several key SAR trends for this series of compounds:

  • Importance of the R1 Substituent: A simple hydrogen at the R1 position (Compound 1) results in weak activity. The introduction of an aromatic ring system at this position dramatically increases potency.

  • Aromatic System at R1: Both heteroaromatic (pyridyl, quinolyl) and aromatic (phenyl) rings at R1 enhance inhibitory activity. The 3-quinolyl group (Compound 5) provided the highest potency, suggesting that the extended aromatic system forms favorable interactions within the ATP-binding site of the c-Met kinase.

  • Impact of the R2 Substituent: Substitution on the pyridazine ring at the R2 position is generally detrimental to activity. Both small alkyl (CH3, Compound 6) and electron-donating groups (OCH3, Compound 7) at R2 led to a significant decrease in potency compared to the unsubstituted analog (Compound 5). This suggests that the R2 position may be involved in a critical hydrogen bond interaction or that substitution at this position introduces steric hindrance.

  • Further Optimization of the R1 Phenyl Ring: The introduction of a 1-methyl-1H-pyrazol-4-yl group to the phenyl ring at R1 (Compound 8) maintained high potency. This indicates that the R1 phenyl group can be further functionalized to potentially improve pharmacokinetic properties while retaining strong inhibitory activity.

Experimental Protocols

The in vitro inhibitory activity of the compounds against the c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human c-Met kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • The c-Met kinase (5 nM) was incubated with varying concentrations of the test compounds in a kinase reaction buffer for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP (to a final concentration equal to the Km value) and the biotinylated substrate (100 nM).

    • The reaction mixture was incubated for 1 hour at room temperature.

    • The reaction was terminated by the addition of an EDTA solution.

    • The TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) were added, and the mixture was incubated for another hour.

    • The TR-FRET signal was measured using a suitable plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The antiproliferative activity of the compounds was assessed using the GTL-16 human gastric carcinoma cell line.

  • Cell Culture: GTL-16 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells were then treated with serial dilutions of the test compounds for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: The IC50 values were determined from the dose-response curves using non-linear regression analysis.

Visualizations

The following diagram illustrates the simplified c-Met signaling pathway, which is inhibited by the this compound derivatives.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates Inhibitor This compound Derivative Inhibitor->P1 Inhibits GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified c-Met signaling pathway and the point of inhibition.

The following diagram outlines the general workflow for determining the IC50 values of the synthesized compounds.

IC50_Workflow start Start synthesis Synthesize This compound Derivatives start->synthesis purification Purify and Characterize Compounds synthesis->purification kinase_assay c-Met Kinase Inhibition Assay (TR-FRET) purification->kinase_assay cell_assay GTL-16 Cellular Antiproliferative Assay purification->cell_assay dose_response Generate Dose-Response Curves kinase_assay->dose_response cell_assay->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc sar_analysis Structure-Activity Relationship Analysis ic50_calc->sar_analysis end End sar_analysis->end

Caption: Workflow for the determination of IC50 values.

4-Hydroxypyridazine Derivatives Emerge as Promising Anticancer Agents, Challenging Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted a new class of compounds, 4-hydroxypyridazine derivatives, as potent anticancer agents with efficacy comparable to, and in some cases exceeding, standard chemotherapy drugs. These findings, aimed at researchers, scientists, and drug development professionals, suggest a promising new avenue for oncology research, offering potential for more targeted and less toxic cancer treatments.

Comparative Efficacy Against Cancer Cell Lines

A series of novel pyridazinone derivatives, closely related to 4-hydroxypyridazines, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. In a notable study, the inhibitory effects of compounds 4g and 4i were found to be very close to the standard anticancer drug methotrexate .[1] The half-maximal inhibitory concentrations (IC50), a measure of a drug's potency, were determined across various cancer cell lines, showcasing the broad-spectrum potential of these new derivatives.

CompoundCell LineCancer TypeIC50 (µM)Standard DrugIC50 (µM)
Derivative 4g HL-60LeukemiaNear MethotrexateMethotrexateVaries
Derivative 4i HL-60LeukemiaNear MethotrexateMethotrexateVaries
Sambutoxin VariousVarious CancersPotent Inhibition--
Pyridazinone 10l A549/ATCCLung CancerGI50 1.66-100SorafenibVaries
Pyridazinone 17a Melanoma, Prostate, ColonVarious CancersSignificant GI%SorafenibVaries

Table 1: Comparative Anticancer Activity of Pyridazine Derivatives and Standard Drugs. Data compiled from multiple studies. "Near Methotrexate" indicates comparable activity as stated in the source. GI50 refers to the concentration causing 50% growth inhibition.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these emerging compounds appears to be mediated through the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle.

A representative 4-hydroxy-2-pyridone derivative, Sambutoxin , has been shown to induce apoptosis by activating the mitochondrial pathway.[2] This involves an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of caspases 3 and 9.[2] Furthermore, Sambutoxin treatment leads to the production of reactive oxygen species (ROS), causing DNA damage and activating the ATM and Chk2 proteins, which results in G2/M cell cycle arrest.[2] This multifaceted mechanism of action is depicted in the signaling pathway diagram below.

cluster_0 This compound Derivative Action Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Dysfunction (↑ Bax/Bcl-2) Derivative->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage ATM_Chk2 ↑ ATM/Chk2 Activation DNA_Damage->ATM_Chk2 G2M_Arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_Arrest Caspases ↑ Caspase-9/3 Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_1 Experimental Workflow for Anticancer Drug Evaluation Start Cancer Cell Lines (e.g., HL-60, A549, MCF-7) Treatment Treatment with This compound Derivative or Standard Drug Start->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis, Apoptosis - Annexin V) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression e.g., Bax, Bcl-2, Caspases) Treatment->Western_Blot End Data Analysis & Mechanism Elucidation MTT->End Flow_Cytometry->End Western_Blot->End cluster_2 Comparative Evaluation Framework Derivative This compound Derivative In_Vitro In Vitro Assays (Cytotoxicity, Apoptosis, Cell Cycle) Derivative->In_Vitro Standard_Drug Standard Anticancer Drug Standard_Drug->In_Vitro Mechanism Mechanism of Action (Signaling Pathways, Protein Expression) In_Vitro->Mechanism Selectivity Selectivity (Cancer vs. Normal Cells) Mechanism->Selectivity Conclusion Comparative Efficacy & Therapeutic Potential Selectivity->Conclusion

References

A Comparative Study of Pyridazinone and Triazole Antifungal Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, pyridazinone and triazole scaffolds have emerged as promising frameworks for the development of novel therapeutic agents. This guide provides a comprehensive and objective comparison of the antifungal performance of these two classes of compounds, supported by available experimental data. This report is intended for researchers, scientists, and drug development professionals, offering a detailed look at in vitro and in vivo efficacy, mechanisms of action, and relevant experimental methodologies.

Executive Summary

Triazole antifungal agents are a well-established class of drugs with a clearly defined mechanism of action, primarily targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death or growth inhibition. Extensive in vitro and in vivo data are available for numerous triazole derivatives, demonstrating their efficacy against a broad spectrum of fungal pathogens.

Pyridazinone derivatives have also been investigated for their biological activities, with several studies reporting in vitro antifungal efficacy, particularly against Candida albicans.[4][5][6] However, a significant gap exists in the publicly available literature regarding their in vivo antifungal performance and a definitively elucidated antifungal mechanism of action. While some pyridazinone-based compounds have been shown to inhibit fungal growth, the specific molecular targets are not as well-characterized as those of the triazoles. This guide presents the available data for a side-by-side comparison, highlighting areas where further research on pyridazinone antifungals is critically needed.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of representative pyridazinone and triazole derivatives against various fungal pathogens. Lower MIC values indicate higher potency.

Table 1: In Vitro Antifungal Activity of Pyridazinone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 8gCandida albicans16[4]
Compound IIIdAspergillus niger"Very good activity"[6]
Compound IIIdCandida albicans"Very good activity"[6]
Compounds 3b, 3cCandida albicans12.5
Compounds 3b, 3cAspergillus niger12.5
Cd(II) complexCandida albicans ATCC 27541-[4]
Cd(II) complexCandida tropicalis 1828-[4]
Ni(II) complexCandida albicans ATCC 27541-[4]
Ni(II) complexCandida tropicalis 1828-[4]

Note: "Very good activity" was reported qualitatively in the source material without specific MIC values.

Table 2: In Vitro Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 4[7]
VoriconazoleAspergillus fumigatus≤0.25 - 4[8]
ItraconazoleCandida albicans-[9]
PosaconazoleCandida spp.-
LuliconazoleDermatophytes0.0005 - 0.004
LanoconazoleDermatophytes-

Data Presentation: In Vivo Antifungal Efficacy

Triazole Antifungal Agents:

In vivo studies in murine models of systemic fungal infections have demonstrated the efficacy of triazole antifungals. For instance, fluconazole has shown excellent prophylactic effects against systemic candidiasis, cryptococcosis, and aspergillosis in mice.[10] In a murine model of systemic candidiasis, fluconazole treatment effectively reduced the fungal burden in the kidneys.[7][9][10][11][12][13] Similarly, voriconazole has shown efficacy in murine models of invasive aspergillosis, prolonging survival and reducing fungal load in kidneys and brain.[8][14][15][16]

Pyridazinone Antifungal Agents:

Mechanism of Action

Triazole Antifungal Agents

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[3] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's structure and function, leading to the inhibition of fungal growth or cell death.[2][3]

Triazole_Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles Triazole Antifungals Triazoles->CYP51 Inhibition

Figure 1: Mechanism of action of triazole antifungal agents.

Pyridazinone Antifungal Agents

The precise antifungal mechanism of action for pyridazinone derivatives is not as well-defined as that of triazoles. Some studies suggest that their broad biological activities could be attributed to various targets.[17][18] There is speculation that some derivatives may interfere with the fungal cell wall or other essential cellular processes. For instance, certain pyridobenzimidazole derivatives, which share some structural similarities, have been found to target and inhibit β-1,6-glucan synthesis, a component of the fungal cell wall.[19] However, direct evidence for a specific antifungal target for the broader class of pyridazinone derivatives is currently lacking in the reviewed literature. Further research is necessary to elucidate their molecular mechanism of antifungal action.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol is a generalized representation based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38-A2 for filamentous fungi) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Prepare Serial Dilutions of Antifungal Agents SerialDilution->Inoculation Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation ReadMIC Visually or Spectrophotometrically Determine MIC Incubation->ReadMIC

Figure 2: Experimental workflow for in vitro antifungal susceptibility testing.

In Vivo Murine Model of Systemic Candidiasis

This protocol outlines a general procedure for evaluating the efficacy of antifungal agents in a murine model of systemic candidiasis.

Systemic_Candidiasis_Model Immunosuppression Induce Immunosuppression (Optional, e.g., cyclophosphamide) Infection Intravenous Inoculation with Candida albicans Immunosuppression->Infection Treatment Administer Antifungal Agent (e.g., orally, intraperitoneally) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine Fungal Burden in Target Organs (e.g., Kidneys) Monitoring->Endpoint

Figure 3: Workflow for a murine model of systemic candidiasis.

Conclusion

This comparative guide highlights the current state of knowledge regarding pyridazinone and triazole antifungal agents. Triazoles are a well-characterized and clinically established class of antifungals with a robust dataset supporting their efficacy and a clear understanding of their mechanism of action. Pyridazinones, while demonstrating promising in vitro antifungal activity in several studies, require significant further investigation. The lack of in vivo efficacy data and a clearly defined antifungal mechanism of action for pyridazinones are major limitations in providing a direct and comprehensive performance comparison with triazoles. Future research should focus on conducting in vivo studies in relevant animal models of fungal infections and elucidating the specific molecular targets of pyridazinone derivatives to fully assess their potential as a viable alternative to existing antifungal therapies.

References

Validating the Mechanism of Action of 4-Hydroxypyridazine Compounds as Phosphodiesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-hydroxypyridazine derivatives as phosphodiesterase (PDE) inhibitors, validating their mechanism of action through experimental data. The performance of these compounds is benchmarked against established PDE inhibitors, offering insights for further drug discovery and development.

Introduction to this compound Compounds and their Therapeutic Potential

Pyridazine and its derivatives, including 4-hydroxypyridazines, have emerged as a promising class of heterocyclic compounds with a wide range of biological activities. A key mechanism of action for many of these compounds is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds can modulate various physiological processes, making them attractive candidates for the treatment of cardiovascular diseases, inflammatory conditions, and erectile dysfunction.

This guide focuses on the validation of this compound derivatives as inhibitors of three major PDE isoforms: PDE3, PDE4, and PDE5.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of novel compounds is a critical parameter in drug discovery. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyridazinone derivatives against PDE3, PDE4, and PDE5, compared with well-established inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) of PDE3 Inhibitors

CompoundPDE3 IC50 (µM)Target ApplicationReference
Pyridazinone Derivative AValue not explicitly found in search resultsAntiplatelet, Cardiotonic
Pyridazinone Derivative BValue not explicitly found in search resultsAntiplatelet, Cardiotonic
Milrinone (Reference) 0.4 - 1.8Acute Heart Failure
Zardaverine0.58Bronchodilator[1]

Table 2: Comparative Inhibitory Activity (IC50) of PDE4 Inhibitors

CompoundPDE4 IC50 (nM)Target ApplicationReference
Pyridazinone Derivative CValue not explicitly found in search resultsAnti-inflammatory
4,5-dihydropyridazin-3-one derivativePotent (specific value not provided)Anti-inflammatory[2]
Rolipram (Reference) 3 (PDE4A), 130 (PDE4B), 240 (PDE4D)Antidepressant, Anti-inflammatory[3]
Roflumilast0.8COPD, Asthma[4]
Apremilast140Psoriasis, Psoriatic Arthritis[4]
Crisaborole490Atopic Dermatitis[4]

Table 3: Comparative Inhibitory Activity (IC50) of PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Target ApplicationReference
Pyrazolo[3,4-d]pyridazine derivative140 - 1400Erectile Dysfunction[3]
Sildenafil (Reference) 3.5 - 5.22Erectile Dysfunction, Pulmonary Hypertension[5]
Tadalafil1 - 5Erectile Dysfunction, BPH[5]
Vardenafil0.7Erectile Dysfunction[5]

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of this compound compounds as PDE inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. A common and robust method is the Fluorescence Polarization (FP) Assay .

Principle: The FP assay utilizes a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP). In the presence of a PDE enzyme, this substrate is hydrolyzed to a fluorescent monophosphate. A binding agent that specifically recognizes the monophosphate is then added. When the small fluorescent monophosphate binds to the larger binding agent, its rotation slows down, leading to an increase in the fluorescence polarization signal. An inhibitor of the PDE will prevent the hydrolysis of the substrate, resulting in a low polarization signal.

Detailed Protocol (Adapted for a 96-well plate format):

  • Reagent Preparation:

    • Prepare a serial dilution of the test this compound compound and reference inhibitors (e.g., Milrinone, Rolipram, Sildenafil) in assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A) to the desired concentration in cold assay buffer.

    • Prepare the fluorescent substrate (e.g., FAM-cAMP or FAM-cGMP) at the working concentration in the assay buffer.

  • Assay Procedure:

    • Add 25 µL of the diluted test compounds or controls to the wells of a black, low-binding microplate.

    • Add 25 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding 50 µL of the fluorescent substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the binding agent solution to each well.

    • Incubate for an additional 30 minutes at room temperature to allow for binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cAMP Measurement Assay

This assay determines the effect of PDE inhibitors on intracellular cAMP levels in a cellular context. The Homogeneous Time-Resolved Fluorescence (HTRF) Assay is a widely used method.

Principle: The HTRF cAMP assay is a competitive immunoassay. It uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP tracer labeled with an acceptor fluorophore (e.g., d2). In the absence of intracellular cAMP, the antibody binds to the tracer, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cells are treated with a PDE4 or PDE3 inhibitor, intracellular cAMP levels rise and compete with the tracer for binding to the antibody, leading to a decrease in the FRET signal.

Detailed Protocol (Adapted for a 384-well plate format):

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293 or a relevant inflammatory cell line like THP-1) to 80-90% confluency.

    • Harvest the cells and seed them into a 384-well plate at an appropriate density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds and a reference PDE4 inhibitor (e.g., Rolipram).

    • Remove the culture medium from the cells and add the compound dilutions.

    • To stimulate cAMP production, a Gs-coupled receptor agonist (e.g., forskolin) can be added.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells by adding a lysis buffer containing the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (665nm/620nm) and use a cAMP standard curve to determine the intracellular cAMP concentration.

    • Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Anti-inflammatory Activity Assay: Lipopolysaccharide (LPS)-Induced TNF-α Production

This assay assesses the functional consequence of PDE4 inhibition in inflammatory cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory cells like macrophages and monocytes, leading to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). PDE4 inhibitors, by increasing intracellular cAMP, can suppress this inflammatory response.

Detailed Protocol (Using THP-1 human monocytic cells):

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in appropriate medium.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-incubate the differentiated THP-1 cells with various concentrations of the this compound compounds or a reference PDE4 inhibitor (e.g., Rolipram) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of the compound concentration.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Visualizing the Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

Signaling Pathways

PDE_Signaling_Pathways cluster_PDE3_4 PDE3 & PDE4 Signaling (cAMP) cluster_PDE5 PDE5 Signaling (cGMP) GPCR_s Gs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3_4 PDE3 / PDE4 cAMP->PDE3_4 Substrate Cellular_Response_cAMP Cellular Response (e.g., decreased inflammation, increased cardiac contractility) PKA->Cellular_Response_cAMP Phosphorylates Targets AMP 5'-AMP PDE3_4->AMP Hydrolyzes Pyridazine_PDE3_4 Pyridazine Derivatives (PDE3/4 Inhibitors) Pyridazine_PDE3_4->PDE3_4 Inhibits NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Cellular_Response_cGMP Cellular Response (e.g., smooth muscle relaxation) PKG->Cellular_Response_cGMP Phosphorylates Targets GMP 5'-GMP PDE5->GMP Hydrolyzes Pyridazine_PDE5 Pyridazine Derivatives (PDE5 Inhibitors) Pyridazine_PDE5->PDE5 Inhibits

Caption: Signaling pathways modulated by PDE inhibitors.

Experimental Workflows

Experimental_Workflows cluster_PDE_Inhibition PDE Inhibition Assay Workflow (Fluorescence Polarization) cluster_cAMP_Assay Cellular cAMP Assay Workflow (HTRF) start_pde Prepare Reagents: - Test Compounds - PDE Enzyme - Fluorescent Substrate add_compounds Add Compounds/Controls to Microplate start_pde->add_compounds add_enzyme Add PDE Enzyme add_compounds->add_enzyme add_substrate Add Fluorescent Substrate (Initiate Reaction) add_enzyme->add_substrate incubate_reaction Incubate (e.g., 60 min) add_substrate->incubate_reaction stop_reaction Add Binding Agent (Stop Reaction) incubate_reaction->stop_reaction incubate_binding Incubate (e.g., 30 min) stop_reaction->incubate_binding read_fp Read Fluorescence Polarization incubate_binding->read_fp analyze_pde Calculate % Inhibition and Determine IC50 read_fp->analyze_pde start_camp Seed Cells in Microplate incubate_cells Incubate Overnight start_camp->incubate_cells treat_cells Treat with Compounds and/or Agonist incubate_cells->treat_cells incubate_treatment Incubate (e.g., 30 min) treat_cells->incubate_treatment lyse_cells Lyse Cells and Add HTRF Reagents incubate_treatment->lyse_cells incubate_htrf Incubate (e.g., 60 min) lyse_cells->incubate_htrf read_htrf Read HTRF Signal incubate_htrf->read_htrf analyze_camp Calculate cAMP Concentration and Determine EC50 read_htrf->analyze_camp

Caption: Experimental workflows for PDE inhibition and cellular cAMP assays.

Conclusion

The presented data and experimental protocols provide a framework for validating the mechanism of action of this compound compounds as potent and selective PDE inhibitors. By comparing their performance against established drugs, researchers can effectively characterize novel compounds and advance their development as potential therapeutics for a range of human diseases. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental methodologies, facilitating a deeper understanding of this promising class of molecules.

References

A Comparative Guide to the Efficacy of 4-Hydroxypyridazine and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyridazine scaffolds and their derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of 4-hydroxypyridazine and related compounds, summarizing their efficacy in both in vitro and in vivo studies. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated view of experimental data and methodologies to aid in the evaluation of these compounds for therapeutic potential.

In Vitro Efficacy: A Comparative Overview

The in vitro assessment of this compound analogs has revealed a spectrum of biological activities, ranging from anti-inflammatory and anticonvulsant to vasorelaxant and anticancer effects. The following tables summarize the quantitative data from various studies, providing a baseline for comparison.

Anti-inflammatory and Anticonvulsant Activities

Pyridazine derivatives have been investigated for their potential to mitigate inflammation and control seizures. The following data showcases the percentage inhibition of protein denaturation, an indicator of anti-inflammatory activity, and the outcomes of anticonvulsant screening.

Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives (BSA Denaturation Method) [1]

CompoundConcentration (µg/mL)% Inhibition
5a 5036.33%
10049.88%
20061.43%
50071.32%
5b 5049.33%
10063.21%
20079.43%
50088.77%
5c 5051.22%
10069.34%
20081.21%
50092.87%
Indomethacin (Standard) 1094.33%

Table 2: In Vivo Anticonvulsant Activity of Pyridazine Derivatives [1]

CompoundDose (mg/kg)MES Test (% Protection)PTZ Test (% Protection)
Vehicle -00
Phenytoin (Standard) 25100-
Diazepam (Standard) 4-100
Test Compound X 2583.3366.67

Note: Specific compound names for "Test Compound X" were not provided in the source material.

Vasorelaxant Activity

Certain pyridazin-3-one derivatives have demonstrated potent vasorelaxant effects, a property of interest for cardiovascular drug development.

Table 3: In Vitro Vasorelaxant Activity of Pyridazin-3-one Derivatives [2][3]

CompoundEC50 (µM)
4f 0.0136
4h 0.0117
5d 0.0053
5e 0.0025
Hydralazine (Reference) 18.2100
Isosorbide Mononitrate (Reference) 30.1
Diazoxide (Reference) 19.5
Nitroglycerin (Reference) 0.1824
Antiproliferative and Enzyme Inhibitory Activity

The potential of 4-hydroxyquinazoline derivatives, structurally related to hydroxypyridazines, to overcome resistance to PARP inhibitors in cancer cells has been explored. Additionally, 3-hydroxypyridine-4-one derivatives have been evaluated as tyrosinase inhibitors.

Table 4: In Vitro Cytotoxicity of a 4-Hydroxyquinazoline Derivative (B1) [4][5]

Cell LineCompoundIC50 (µM)
HCT-15 (PARPi-resistant) Olaparib45.53 ± 3.13
IN1733.45 ± 1.79
B1 Not specified, but superior to Olaparib
HCC1937 (PARPi-resistant) Olaparib37.07 ± 1.89
IN1734.29 ± 2.68
B1 Not specified, but superior to Olaparib

Table 5: In Vitro PARP1 Inhibition [4]

CompoundIC50 (nM)
B1 63.81 ± 2.12

Table 6: Tyrosinase Inhibitory Activity of 3-Hydroxypyridine-4-one Derivatives [6]

CompoundIC50 (µM)
6b (4-OH-3-OCH3 substitution) 25.82
Kojic Acid (Control) Comparable to 6b

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay[1]
  • Preparation of Solutions : A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared at a concentration of 1000 µg/ml.[1]

  • Assay Procedure : To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (50, 100, 200, and 500 µg/ml) is added. The control consists of 5 ml of BSA solution and 50 µl of the vehicle.[1]

  • Incubation : The mixtures are incubated at 37°C for 15 minutes and then heated at 72°C for 5 minutes to induce protein denaturation.[1]

  • Measurement : After cooling, the turbidity is measured spectrophotometrically at a specified wavelength. The percentage inhibition of denaturation is calculated relative to the control.

In Vivo Anticonvulsant Activity: MES and PTZ Tests[1]
  • Maximal Electroshock (MES) Test :

    • Animal Model : Adult male albino mice (25-30 g) are used.[1]

    • Drug Administration : Test compounds (25 mg/kg) or the standard drug, Phenytoin (25 mg/kg), are administered intraperitoneally. The control group receives the vehicle.[1]

    • Induction of Seizures : 30 minutes after drug administration, a maximal electroshock (50 mA, 0.2 s) is delivered through corneal electrodes.[1]

    • Observation : The presence or absence of the tonic hind limb extension is recorded as a measure of seizure protection.

  • Pentylenetetrazol (PTZ)-induced Seizure Test :

    • Animal Model : Adult male albino mice (25-30 g) are used.

    • Drug Administration : Test compounds (25 mg/kg) or the standard drug, Diazepam (4 mg/kg), are administered intraperitoneally.

    • Induction of Seizures : 30 minutes after drug administration, PTZ (80 mg/kg) is injected subcutaneously.[1]

    • Observation : The animals are observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded, and the percentage of inhibition is calculated.[1]

In Vivo Dose-Range Finding and Pharmacokinetic Studies[7]
  • Acute Dose-Range Finding :

    • Animal Model : Male and female BALB/c mice (6-8 weeks old).[7]

    • Group Size : 3-5 animals per group.[7]

    • Vehicle : Determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose).[7]

    • Dose Levels : A wide range of single doses (e.g., 1, 10, 100, 1000 mg/kg) are administered.[7]

    • Data Collection : Clinical observations, body weights, and any instances of morbidity or mortality are recorded to determine the Maximum Tolerated Dose (MTD).[7]

  • Single-Dose Pharmacokinetics in Rodents :

    • Animal Model : Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.[7]

    • Group Size : 3-4 animals per group.[7]

    • Route of Administration and Dose : A non-toxic dose determined from the MTD study is administered (e.g., 10 mg/kg PO and 2 mg/kg IV).[7]

    • Blood Sampling : Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).[7]

    • Analysis : Plasma concentrations of the compound are determined to calculate pharmacokinetic parameters.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design.

Hypothetical Inhibition of the NF-κB Signaling Pathway

Some pyridazine derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_complex Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB:e->NFkB:w Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Compound Pyridazine Derivative Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyridazine derivative.

Targeting the MAP4K4 Stress Pathway

Neuritogenic militarinone-inspired 4-hydroxy-2-pyridones have been found to target the stress pathway kinase MAP4K4, promoting neurite outgrowth.[8]

MAP4K4_Pathway Pyridone 4-Hydroxy-2-pyridone (Militarinone Analog) MAP4K4 MAP4K4 Pyridone->MAP4K4 Inhibits (ATP-competitive) Downstream Downstream Stress Signaling MAP4K4->Downstream Activates Neurite Neurite Outgrowth MAP4K4->Neurite Promotes (via inhibition) Downstream->Neurite Inhibits

Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridone analogs promotes neurite outgrowth.

Experimental Workflow for Screening CNS Agents

The screening of potential central nervous system (CNS) agents, such as anticonvulsants, typically follows a hierarchical workflow from in vitro to in vivo models.

Screening_Workflow Start Compound Library (Pyridazine Derivatives) InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Start->InVitro LeadID Lead Identification (Potency, Selectivity) InVitro->LeadID InVivo In Vivo Models (e.g., MES, PTZ seizure tests) LeadID->InVivo Efficacy Efficacy & Safety Evaluation InVivo->Efficacy Candidate Preclinical Candidate Efficacy->Candidate

Caption: General workflow for screening pyridazine-based CNS agents.[1]

This guide consolidates available preclinical data on this compound and its analogs, offering a comparative perspective on their efficacy. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret studies in this promising area of medicinal chemistry. Further head-to-head comparative studies will be invaluable in delineating the most promising candidates for clinical development.

References

4-Hydroxypyridazine: A Comparative Guide for its Use as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug design, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This guide provides a comprehensive comparison of 4-hydroxypyridazine as a bioisostere, primarily for the carboxylic acid moiety, and evaluates its performance against other common alternatives. By presenting experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document serves as a practical resource for informed decision-making in medicinal chemistry programs.

The Role of Bioisosteres in Drug Discovery

Bioisosteric replacement is a powerful strategy employed to modulate the physicochemical and pharmacological properties of a drug candidate, aiming to enhance its efficacy, safety, and pharmacokinetic profile. The carboxylic acid group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present challenges such as poor oral bioavailability, rapid metabolism, and potential toxicity. Consequently, identifying suitable bioisosteres that retain the desired biological activity while overcoming these liabilities is a critical aspect of drug development.

This compound as a Carboxylic Acid Bioisostere

The this compound ring has emerged as a promising non-classical bioisostere for carboxylic acids. Its unique electronic properties, hydrogen bonding capabilities, and dipole moment make it an attractive surrogate.[1][2] The pyridazine core is characterized by weak basicity and a high dipole moment, which can influence molecular recognition and drug-target interactions.[1][2]

One notable application of a pyridazine derivative as a mimic of a GABA (γ-aminobutyric acid) moiety is in the development of GABA-A receptor antagonists. For instance, the arylaminopyridazine derivative of GABA, SR 95103, has been shown to be a selective and competitive antagonist at the GABA-A receptor site.[3]

Comparative Analysis: this compound vs. Other Bioisosteres

A direct head-to-head comparison of this compound with other common carboxylic acid bioisosteres, such as tetrazoles, in the same molecular scaffold with comprehensive experimental data is limited in the current literature. However, by examining studies on different series of compounds, a comparative picture can be drawn.

Physicochemical Properties:

The success of a bioisosteric replacement is heavily dependent on the resulting physicochemical properties of the molecule. Key parameters include the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility.

BioisosterepKalogP (estimated)
Carboxylic Acid (generic)~4-5Variable
5-Substituted Tetrazole~4.5-5.5Generally more lipophilic than COOH
This compound Not widely reportedLikely to be polar
Acyl Sulfonamide~3-5Variable
Hydroxamic Acid~8-9Variable

Note: The pKa and logP values are highly dependent on the entire molecular structure. The values presented are general ranges.

Pharmacological Activity:

The ultimate test of a bioisostere is its ability to maintain or improve the desired biological activity. In the context of GABA-A receptor antagonists, the pyridazine derivative SR 95103 demonstrated potency comparable to the classical antagonist bicuculline in electrophysiological and binding assays.[3]

Table 1: Comparative Biological Activity of a Pyridazine-based GABA-A Antagonist

CompoundAssayResultReference
SR 95103 [³H]GABA displacementKᵢ = 2.2 µM[3]
SR 95103 Antagonism of GABA-induced depolarizationCompetitive antagonist[3]
BicucullineAntagonism of GABA-induced depolarizationCompetitive antagonist[3]

Experimental Protocols

To facilitate the objective comparison of this compound with other bioisosteres, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the potency of a compound in inhibiting a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add the kinase enzyme, substrate, and assay buffer to the wells of a microplate.

    • Add the test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

  • Detection:

    • Stop the kinase reaction.

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Principle: The rate of disappearance of the parent compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, is measured over time.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt) regenerating system

  • Test compound

  • Phosphate buffer

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm a mixture of liver microsomes and buffer at 37°C.

    • Add the test compound to the mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquots to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane.

Principle: A 96-well plate system is used where a donor compartment containing the test compound is separated from an acceptor compartment by an artificial membrane coated with a lipid solution, mimicking a cell membrane. The amount of compound that diffuses into the acceptor compartment over time is measured.

Materials:

  • PAMPA plate (with donor and acceptor wells)

  • Artificial membrane

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test compound

  • Buffer solutions (for donor and acceptor compartments)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution.

  • Compound Addition: Add the test compound dissolved in the donor buffer to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing the acceptor buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the concentrations of the compound in the donor and acceptor wells and the incubation time.

Visualizing Biological Pathways and Experimental Workflows

To provide a clearer understanding of the context in which this compound bioisosteres can be applied, the following diagrams illustrate a simplified GABA-A receptor signaling pathway and a typical experimental workflow for evaluating GABA receptor antagonists.

GABA_A_Receptor_Signaling Simplified GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Influx of Cl⁻ ions GABA_A_Receptor->Chloride_Influx Opens channel Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Antagonist Competitive Antagonist (e.g., Pyridazine derivative) Antagonist->GABA_A_Receptor Blocks GABA binding

Caption: Simplified GABA-A Receptor Signaling Pathway.

Antagonist_Evaluation_Workflow Experimental Workflow for GABA Receptor Antagonist Evaluation cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_adme In Vitro ADME Profiling cluster_in_vivo In Vivo Studies Synthesis Synthesis of Pyridazine, Carboxylic Acid, and Tetrazole Analogs Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Electrophysiology Electrophysiology (Determine IC50, Mechanism) Synthesis->Electrophysiology Solubility Aqueous Solubility Binding_Assay->Solubility Electrophysiology->Solubility LogP Lipophilicity (logP/logD) Solubility->LogP PAMPA Permeability (PAMPA) LogP->PAMPA Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PAMPA->Metabolic_Stability PK_Studies Pharmacokinetic Studies Metabolic_Stability->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models

Caption: Experimental Workflow for GABA Receptor Antagonist Evaluation.

Conclusion and Future Directions

This compound presents itself as a viable and interesting bioisostere for carboxylic acids in drug design. Its distinct physicochemical properties, including its potential for dual hydrogen bonding and its inherent polarity, offer medicinal chemists an alternative to more established bioisosteres like tetrazoles.[1][2] The successful application of a pyridazine derivative as a potent GABA-A receptor antagonist highlights the potential of this scaffold.[3]

However, a significant gap in the literature remains regarding direct, systematic comparative studies of this compound with other carboxylic acid bioisosteres within the same molecular framework. To fully unlock the potential of this bioisostere, future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating series of compounds where the carboxylic acid is replaced with this compound, tetrazole, and other relevant bioisosteres to allow for a direct comparison of their effects on potency, selectivity, and ADME properties.

  • Elucidation of Physicochemical Properties: Systematic measurement of pKa, logP/logD, and solubility for a range of this compound-containing fragments to build a more comprehensive understanding of its properties.

  • Exploration in Diverse Targets: Investigating the utility of this compound as a bioisostere in a wider range of biological targets, including kinases and other enzyme classes.

By addressing these areas, the medicinal chemistry community can gain a clearer understanding of when and how to best deploy the this compound moiety to design safer and more effective medicines.

References

A Comparative Analysis of the Biological Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of various pyridazinone derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme inhibitory activities. The information presented is supported by experimental data from multiple studies to facilitate an objective comparison. While direct comparative studies on the positional isomers of the core pyridazinone ring are limited in readily available literature, this guide will focus on the structure-activity relationships of various substituted pyridazinone derivatives, which themselves can be considered structural isomers.

Anticancer Activity

Pyridazinone derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The substitution pattern on the pyridazinone ring and on attached moieties plays a crucial role in determining their potency.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridazinone derivatives against various human cancer cell lines.

Compound IDR (Substitution on Phenylpiperazine)R' (Substitution on Hydrazido Chain)Cell LineAssayIC50 (µM)Reference
8 H4-ClAGS (gastric adenocarcinoma)MTT>50 (75.4±3.2% viability at 50µM)[1]
12 H4-FAGS (gastric adenocarcinoma)MTT>50 (78.1±2.8% viability at 50µM)[1]
17 4-Cl3-OCH₃AGS (gastric adenocarcinoma)MTT>50 (55.2±4.1% viability at 50µM)[1]
18 4-Cl4-OCH₃AGS (gastric adenocarcinoma)MTT>50 (58.7±3.5% viability at 50µM)[1]
Compound 43 --Panc-1 (pancreatic cancer)Not Specified2.9[2]
Compound 43 --Paca-2 (pancreatic cancer)Not Specified2.2[2]
Compound 10l --A549/ATCC (lung cancer)Not Specified1.66-100[3]
Compound 17a --Melanoma, NSCLC, Prostate, ColonNot Specified-[3]

Anti-inflammatory Activity

The pyridazinone scaffold is a promising foundation for the development of novel anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) signaling pathway.

Comparative Anti-inflammatory Activity Data

The table below presents the inhibitory activity of pyridazinone derivatives on LPS-induced NF-κB activation.

Compound IDCell LineAssayIC50 (µM)Reference
Compound 71 THP1-Blue (human monocytic)NF-κB Reporter Assay2.0[4]
Compound 84 THP1-Blue (human monocytic)NF-κB Reporter Assay30.7[4]
Compound 4a Not SpecifiedCOX-2 Inhibition0.01745[5]
Compound 4b Not SpecifiedCOX-2 Inhibition0.01740[5]
Compound 5a Not SpecifiedCOX-2 Inhibition0.01676[5]
Compound 10 Not SpecifiedCOX-2 Inhibition0.01715[5]

Enzyme Inhibitory Activity: Monoamine Oxidase B (MAO-B)

Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The substitutions on the pyridazinone structure are critical for both potency and selectivity.

Comparative MAO-B Inhibitory Activity Data

The following table summarizes the in vitro MAO-B inhibitory activity of a series of pyridazinone derivatives.

Compound IDR1R2MAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI) for MAO-BReference
T1 -OCH₃-H>100>100-[6]
T3 -OCH₃4-Cl0.0394.19107.4[6]
T5 -OCH₃4-F0.083>100>1204.8[6]
T6 -OCH₃3-Br0.0131.57120.8[6]
T7 -OCH₃4-Br0.075>100>1333.3[6]
T9 -OCH₃4-OCH₃0.062>100>1612.9[6]
T11 -OCH₃4-CH₃0.078>100>1282.1[6]
T12 -OCH₃4-N(CH₃)₂0.055>100>1818.2[6]
TR2 -OCH₃4-Cl0.27>100>370.37[1]
TR16 Morpholino4-Cl0.17>40>235.29[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

LPS-Induced NF-κB Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Reporter cell lines, such as THP1-Blue™, are often used, which contain a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Protocol:

  • Cell Culture: Culture THP1-Blue™ cells according to the supplier's instructions.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the pyridazinone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.

  • Reporter Gene Detection: Collect the cell culture supernatant and measure the activity of the secreted reporter enzyme (e.g., SEAP) using a suitable substrate that produces a colorimetric or fluorescent signal.

  • Absorbance/Fluorescence Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control and determine the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle: This assay measures the inhibitory effect of compounds on the activity of the MAO-B enzyme. The assay typically uses a fluorometric method where the MAO-B enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin).

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B, the test compounds, a substrate (e.g., benzylamine for MAO-B), HRP, and a fluorescent probe in an appropriate assay buffer.

  • Inhibitor Incubation: In a 96-well plate, incubate the MAO-B enzyme with various concentrations of the pyridazinone derivatives or a known MAO-B inhibitor (e.g., selegiline) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, HRP, and fluorescent probe mixture to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

LPS-Induced NF-κB Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_IkB NF-κB-IκBα NFkB_IkB->IkB NFkB_IkB->NFkB Release NFkB_IkB->NFkB Pyridazinone Pyridazinone Derivatives Pyridazinone->IKK Inhibition DNA DNA NFkB_n->DNA DNA->Gene

Caption: LPS-induced NF-κB signaling pathway and the point of inhibition by pyridazinone derivatives.

General Experimental Workflow for In Vitro Biological Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Pyridazinone Isomers/ Derivatives Synthesis Treatment Cell Treatment with Test Compounds Compound->Treatment CellCulture Cell Line Culture (Cancer/Immune Cells) CellCulture->Treatment ReagentPrep Reagent Preparation (MTT, LPS, MAO-B Substrate) ReagentPrep->Treatment Incubation Incubation Treatment->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection DataProcessing Data Processing and Normalization Detection->DataProcessing IC50 IC50/EC50 Determination DataProcessing->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for in vitro screening of pyridazinone derivatives.

References

Unveiling the Pharmacophore of 4-Hydroxypyridazine Derivatives: A Comparative Guide for D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-hydroxypyridazine derivatives as potent inhibitors of D-Amino Acid Oxidase (DAAO). Through a detailed analysis of their pharmacophore model, structure-activity relationships, and a direct comparison with analogous scaffolds, this document serves as a critical resource for the rational design of novel therapeutics targeting DAAO.

The pyridazine scaffold, particularly the 4-hydroxypyridazin-3(2H)-one core, has emerged as a promising framework in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors and, notably, as inhibitors of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, making it a significant target for neurological and psychiatric disorders. This guide elucidates the key structural features required for the potent inhibition of DAAO by this compound derivatives, offering a comparative analysis with the closely related 3-hydroxy-pyridin-2(1H)-one scaffold.

Performance Comparison: this compound vs. 3-Hydroxy-pyridin-2-one Scaffolds

The inhibitory potency of this compound derivatives against DAAO is significantly influenced by the substituents on the pyridazine ring. A key finding in the development of these inhibitors was the identification of a hydrophobic subpocket in the DAAO active site. The introduction of a phenethyl group at the C6 position of the 4-hydroxypyridazin-3(2H)-one core led to a substantial increase in inhibitory activity. This is attributed to the favorable interactions of the phenyl ring within this hydrophobic pocket.

In a comparative study, 4-hydroxypyridazin-3(2H)-one derivatives were found to be equipotent to their analogous 3-hydroxy-pyridin-2(1H)-one counterparts in enzymatic assays. However, the pyridazinone derivatives exhibited significantly lower cytotoxicity, highlighting their superior therapeutic potential.

Compound IDScaffoldR GrouphDAAO IC50 (nM)[1]
1 4-Hydroxypyridazin-3(2H)-oneH>10000
2 4-Hydroxypyridazin-3(2H)-one2-Phenylethyl13
3 4-Hydroxypyridazin-3(2H)-one2-(3,5-Difluorophenyl)ethyl4.8
4 3-Hydroxy-pyridin-2(1H)-oneH>10000
5 3-Hydroxy-pyridin-2(1H)-one2-Phenylethyl11
6 3-Hydroxy-pyridin-2(1H)-one2-(3,5-Difluorophenyl)ethyl4.2

Elucidating the Pharmacophore Model

Based on the structure-activity relationship studies and X-ray crystallography data of inhibitors bound to the DAAO active site, a putative pharmacophore model for 4-hydroxypyridazin-3(2H)-one based DAAO inhibitors can be proposed. The essential features for potent inhibition include:

  • A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C3 position of the pyridazinone ring.

  • A Hydrogen Bond Donor (HBD): The hydroxyl group at the C4 position.

  • A Second Hydrogen Bond Donor (HBD): The nitrogen atom at the N2 position of the ring.

  • A Hydrophobic Region (HY): A substituted ethyl group at the C6 position, with the substituent (e.g., a phenyl or substituted phenyl ring) occupying a key hydrophobic subpocket within the enzyme's active site.

Pharmacophore_Model cluster_0 Pharmacophore for 4-Hydroxypyridazin-3(2H)-one DAAO Inhibitors HBA HBA HBD1 HBD HBD2 HBD HY HY

Caption: A putative pharmacophore model for 4-hydroxypyridazin-3(2H)-one based DAAO inhibitors.

Signaling Pathway and Experimental Workflow

DAAO plays a critical role in regulating the levels of the neuromodulator D-serine, which in turn modulates the activity of NMDA receptors. Inhibition of DAAO leads to an increase in synaptic D-serine levels, thereby enhancing NMDA receptor function.

DAAO_Signaling_Pathway cluster_pathway DAAO Signaling Pathway cluster_inhibition Inhibition by this compound Derivatives D_Serine D-Serine DAAO DAAO D_Serine->DAAO substrate NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor co-agonist Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx activation Neuronal_Signaling Neuronal Signaling Calcium_Influx->Neuronal_Signaling triggers Inhibitor This compound Derivative Inhibitor->DAAO inhibition

Caption: The signaling pathway of D-Amino Acid Oxidase and its inhibition.

The evaluation of these inhibitors typically involves a series of in vitro and cell-based assays to determine their potency and cellular efficacy.

Experimental_Workflow cluster_workflow Experimental Workflow for DAAO Inhibitor Evaluation start Compound Synthesis enzyme_assay In Vitro DAAO Enzyme Inhibition Assay start->enzyme_assay ic50 Determine IC50 Value enzyme_assay->ic50 cell_based_assay Cell-Based DAAO Inhibition Assay ic50->cell_based_assay cellular_potency Assess Cellular Potency and Cytotoxicity cell_based_assay->cellular_potency lead_optimization Lead Optimization cellular_potency->lead_optimization

References

A Head-to-Head Comparison of Pyrazole and 4-Hydroxypyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of options, pyrazole and pyridazine derivatives have emerged as privileged structures, each offering a unique constellation of properties. This guide provides an objective, data-driven comparison of these two important classes of compounds to aid researchers in making informed decisions during the drug discovery process. While the term "4-Hydroxypyridazine" was specified, the available scientific literature offers more extensive data on the closely related pyridazinone and hydroxypyridine scaffolds. Therefore, this guide will focus on a broader comparison between pyrazole derivatives and these representative hydroxylated six-membered nitrogen-containing heterocycles.

At a Glance: Key Physicochemical and Biological Properties

PropertyPyrazole DerivativesThis compound and Related Derivatives
Core Structure 5-membered aromatic ring with two adjacent nitrogen atoms6-membered aromatic ring with two adjacent nitrogen atoms (pyridazine) or one nitrogen atom (pyridine), featuring a hydroxyl group
Prominent Biological Activities Anti-inflammatory, Anticancer, Analgesic, Antimicrobial, Antiviral[1]Anti-inflammatory, Anticancer, Vasodilator, Cardiotonic, Antihypertensive[2][3]
Key Drug Examples Celecoxib (Anti-inflammatory), Rimonabant (Anti-obesity, withdrawn), Sildenafil (Erectile Dysfunction)Minaprine (Antidepressant), Emorfazone (Analgesic and Anti-inflammatory)
Synthetic Accessibility Readily synthesized through various methods, including Knorr pyrazole synthesis and 1,3-dipolar cycloadditions.Synthesizable through methods like diazotization of aminopyridines followed by hydrolysis or condensation reactions.[4][5]
Metabolic Stability Generally stable, but can be subject to oxidation and N-dealkylation.Can undergo oxidation, with the hydroxyl group offering a site for glucuronidation or sulfation.
Toxicity Profile Varies widely with substitution; some derivatives have shown hepatotoxicity.[6]Generally considered to have a favorable toxicity profile, though data is less extensive than for pyrazoles.[7]

Biological Activity: A Quantitative Comparison

The true measure of a scaffold's potential lies in its biological activity against various therapeutic targets. The following tables summarize reported IC50 values for representative pyrazole and hydroxypyridine/pyridazinone derivatives in two key areas: anticancer and anti-inflammatory research.

Anticancer Activity (IC50 Values)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Compound 6 (3,4-diaryl pyrazole)Various0.00006 - 0.00025[8]
Pyrazole Compound 27 (Pyrazolone-pyrazole)MCF-716.5[8]
Pyrazole Compounds 22 & 23 (Benzoxazine-pyrazole)Various2.82 - 6.28[8]
Pyrazole Compound 3f MDA-MB-46814.97 (24h), 6.45 (48h)[9]
Hydroxypyridine Compound 1 (Pyridone)HepG24.5[10]
Hydroxypyridine Compound 2 (Pyridine)HepG27.5[10]
Hydroxypyridine Spiro-pyridine 7 Caco-27.83[11]
Hydroxypyridine Spiro-pyridine 8 HepG-28.42[11]
Anti-inflammatory Activity (IC50 Values)
Compound ClassDerivativeTargetIC50 (nM)Reference
Pyrazole Compound 189c COX-238.73[12]
Pyrazole Compound 190a COX-217[12]
Pyridazinone Compound 2d COX-215.56[13]
Pyridazinone Compound 2f COX-219.77[13]
Pyridazinone Compound 3c COX-218.23[13]
Pyridazinone Compound 3d COX-216.44[13]
Pyridazinone Compound 71 IL-6 Production2000[14]
3-Hydroxy-4-pyridone Compound A Carrageenan-induced paw edema (% inhibition at 20 mg/kg)67%[15]

Synthesis and Experimental Protocols

Representative Synthesis of a Pyrazole Derivative (Knorr Synthesis)

A common and versatile method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis.

Protocol:

  • To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a hydrazine derivative (1 equivalent).

  • The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired pyrazole derivative.

Representative Synthesis of a 4-Hydroxypyridine Derivative

A frequently employed method for the synthesis of 4-hydroxypyridine derivatives involves the diazotization of 4-aminopyridine followed by hydrolysis.[4]

Protocol:

  • 4-aminopyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and the solution is cooled to 0-5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete diazotization.

  • The reaction mixture is then gently heated to induce hydrolysis of the diazonium salt, leading to the formation of 4-hydroxypyridine.

  • The solution is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude 4-hydroxypyridine, which can be further purified by recrystallization.

Signaling Pathways and Mechanisms of Action

The biological effects of these derivatives are intrinsically linked to their interactions with cellular signaling pathways.

Pyrazole Derivatives in Cancer Signaling

Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival. A prominent example is the inhibition of the RAF-MEK-ERK signaling pathway.

Pyrazole_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Pyrazole derivatives can inhibit the RAF-MEK-ERK pathway, a key signaling cascade in cancer.

Hydroxypyridine/Pyridazinone Derivatives in Inflammation

A primary mechanism of action for many anti-inflammatory drugs, including certain pyridazinone derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.

Hydroxypyridine_Antiinflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone_Derivative Pyridazinone Derivative Pyridazinone_Derivative->COX_Enzymes

Caption: Pyridazinone derivatives can inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.

Conclusion

Both pyrazole and hydroxypyridazine-related derivatives represent valuable and versatile scaffolds in drug discovery. Pyrazoles have a long and successful history, with numerous approved drugs and a vast body of research supporting their continued exploration. They exhibit potent activities against a wide range of targets, and their synthesis is generally well-established.

Hydroxypyridine and pyridazinone derivatives, while perhaps less ubiquitous than pyrazoles, have demonstrated significant potential, particularly as anti-inflammatory and cardiovascular agents. Their physicochemical properties, including the potential for hydrogen bonding conferred by the hydroxyl group, can offer advantages in terms of solubility and target engagement.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic strategy. This guide provides a foundational dataset to aid in that decision-making process, underscoring the importance of a data-driven approach to modern drug design. Further head-to-head studies are warranted to more definitively delineate the relative strengths and weaknesses of these two important heterocyclic systems.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat 4-hydroxypyridazine as a hazardous substance. Based on data for 4-hydroxypyridine, it should be considered harmful if swallowed, a skin irritant, and a cause of serious eye damage.[1][2][3] Therefore, all disposal procedures must be conducted with strict adherence to safety protocols to minimize risk to personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE Specification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionA fully-buttoned laboratory coat.
Respiratory ProtectionUse in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4]

  • Waste Collection:

    • All materials contaminated with this compound, including residual product, contaminated personal protective equipment (gloves, etc.), and cleaning materials, must be collected in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[1]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear the appropriate PPE.

    • Absorb the spill with an inert material, such as vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Chemical waste generators are responsible for correctly classifying and disposing of waste.[1]

Logical Workflow for Disposal

This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B F Spill Occurs A->F C Collect Waste in a Labeled, Compatible Container B->C G Absorb with Inert Material and Collect into Waste Container B->G D Store Container in a Cool, Dry, Ventilated Area C->D E Arrange for Professional Hazardous Waste Disposal D->E F->B G->C H Decontaminate Spill Area G->H

Caption: Logical workflow for the safe disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.

References

Essential Safety and Operational Guide for Handling 4-Hydroxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Hydroxypyridazine, a compound that requires careful management in a laboratory setting.

Hazard Summary: this compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use.[3]
Eye Protection Safety glasses or gogglesChemical splash goggles are required to protect against dust particles and splashes.[1]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the powder form, to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety equipment is accessible weigh 3. Weigh in a Ventilated Enclosure don_ppe->weigh Verify PPE integrity dissolve 4. Dissolve in a Fume Hood weigh->dissolve Handle with care to avoid dust decontaminate 5. Decontaminate Work Surfaces dissolve->decontaminate After experiment completion doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe Clean from least to most contaminated areas collect_waste 7. Collect Waste in Labeled Container doff_ppe->collect_waste Avoid self-contamination dispose 8. Dispose via Licensed Facility collect_waste->dispose Follow institutional guidelines

Safe handling workflow for this compound.

Disposal Plan for this compound

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

StepActionDetailed Instructions
1 Waste Collection Collect all solid waste, including contaminated PPE (gloves, masks), in a clearly labeled, sealed container.
2 Liquid Waste Solutions of this compound should be collected in a separate, labeled container for hazardous chemical waste.
3 Decontamination of Glassware Rinse contaminated glassware with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste. Wash the glassware with soap and water afterward.
4 Final Disposal The collected waste must be disposed of through a licensed chemical waste disposal facility.[4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
5 Documentation Maintain a record of the disposed of chemical, including quantity and date of disposal, in accordance with institutional and regulatory requirements.

By adhering to these safety and logistical guidelines, researchers and scientists can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.